Amitifadine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBHVBIOJBGBD-NINOIYOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006647 | |
| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410074-74-7, 86215-36-3 | |
| Record name | Amitifadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DOV-216303 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitifadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMITIFADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known by its development code DOV 216,303, is a novel psychoactive compound that has been investigated for its potential as an antidepressant.[1] It belongs to a class of drugs known as triple reuptake inhibitors (TRIs), which are designed to simultaneously block the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This multimodal mechanism of action is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to traditional antidepressants that target a single or dual neurotransmitter system. This technical guide provides a comprehensive overview of the mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, including its pharmacological profile, key experimental data, and detailed methodologies.
Core Mechanism of Action: Triple Reuptake Inhibition
The primary mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is the inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are transmembrane proteins located on the presynaptic terminals of neurons that are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By blocking these transporters, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride increases the extracellular concentrations of serotonin, norepinephrine, and dopamine, leading to enhanced and prolonged neurotransmission. This enhanced monoaminergic activity in brain regions associated with mood and emotion is believed to underlie its antidepressant effects.
dot
Caption: Signaling pathway of monoamine neurotransmission and the inhibitory action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Quantitative Pharmacological Data
The affinity and potency of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride and its enantiomers for the monoamine transporters have been characterized in vitro using radioligand binding and uptake inhibition assays. The racemic mixture is denoted as DOV 216,303, the (+)-enantiomer as DOV 21,947, and the (-)-enantiomer as DOV 102,677.
| Compound | Transporter | IC50 (nM) - Uptake Inhibition | Ki (nM) - Radioligand Binding |
| DOV 216,303 (Racemate) | SERT (5-HT) | ~14 | 740 |
| NET (NE) | ~20 | 1030 | |
| DAT (DA) | ~78 | 222 | |
| DOV 21,947 ((+)-enantiomer) | SERT (5-HT) | 12 | 99 |
| NET (NE) | 23 | 262 | |
| DAT (DA) | 96 | 213 | |
| DOV 102,677 ((-)-enantiomer) | SERT (5-HT) | 133 | 740 |
| NET (NE) | 103 | 1030 | |
| DAT (DA) | 129 | 222 |
Data compiled from studies using human embryonic kidney (HEK 293) cells expressing the respective human recombinant transporters.[1][2][3]
Key Experimental Protocols
In Vitro Radioligand Binding and Uptake Assays
These assays are fundamental to determining the affinity and potency of a compound for its target transporters.
Objective: To quantify the binding affinity (Ki) and functional inhibition (IC50) of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride at the human serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably transfected with and expressing the human SERT, NET, or DAT are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, penicillin-streptomycin, and a selection agent like G418).
-
Membrane Preparation (for Binding Assays): Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Radioligand Binding Assay:
-
Radioligands:
-
SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
NET: [³H]nisoxetine or [¹²⁵I]RTI-55
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
-
Procedure: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT). The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
Neurotransmitter Uptake Inhibition Assay:
-
Radiolabeled Neurotransmitters:
-
SERT: [³H]5-HT (serotonin)
-
NET: [³H]NE (norepinephrine)
-
DAT: [³H]DA (dopamine)
-
-
Procedure: Intact cells expressing the respective transporters are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is determined by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake, is determined from the dose-response curve.
-
dot
Caption: Experimental workflow for in vitro radioligand binding and uptake assays.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To determine the effect of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride administration on extracellular concentrations of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the prefrontal cortex.
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The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, the animal is administered 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (e.g., via intraperitoneal injection).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
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-
Neurotransmitter Analysis:
-
The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
This method allows for the separation and quantification of serotonin, norepinephrine, dopamine, and their metabolites.
-
-
Data Analysis:
-
The concentrations of neurotransmitters in the post-drug samples are expressed as a percentage of the average baseline concentrations.
-
Statistical analysis is performed to determine the significance of the drug-induced changes in neurotransmitter levels.
-
dot
Caption: Experimental workflow for in vivo microdialysis in the rat brain.
Behavioral Assays: Forced Swim Test
The forced swim test is a widely used rodent behavioral model to screen for potential antidepressant activity.
Objective: To assess the antidepressant-like effects of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Methodology:
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Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
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Procedure:
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Rats are individually placed in the water-filled cylinder.
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A pre-test session of 15 minutes is typically conducted 24 hours before the test session.
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On the test day, animals are administered the test compound or vehicle.
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After a specific pre-treatment time, the animals are placed in the cylinder for a 5-minute test session.
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The session is recorded, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored by a trained observer or automated software.
-
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a potent triple reuptake inhibitor with a well-defined mechanism of action. Its ability to block the reuptake of serotonin, norepinephrine, and dopamine leads to a significant increase in the synaptic availability of these key neurotransmitters. In vitro studies have quantified its high affinity and inhibitory potency at the respective human transporters. Furthermore, in vivo studies have demonstrated its ability to elevate extracellular monoamine levels in the brain and produce antidepressant-like effects in established behavioral models. This comprehensive pharmacological profile underscores its potential as a novel therapeutic agent for the treatment of major depressive disorder and warrants further clinical investigation.
References
The Binding Affinity of DOV 216,303: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOV 216,303, a triple reuptake inhibitor (TRI), represents a significant area of research in the development of novel antidepressants. Its mechanism of action involves the simultaneous inhibition of the reuptake of three key neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This technical guide provides an in-depth analysis of the binding affinity of DOV 216,303 for its primary molecular targets—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Binding Affinity of DOV 216,303
The binding affinity of DOV 216,303 has been characterized by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the drug required to inhibit 50% of the transporter activity. These values are crucial for understanding the potency and selectivity of the compound.
| Target Transporter | IC50 (nM) |
| Human Serotonin Transporter (hSERT) | 14[1][2] |
| Human Norepinephrine Transporter (hNET) | 20[1][2] |
| Human Dopamine Transporter (hDAT) | 78[1][2] |
These data indicate that DOV 216,303 is a potent inhibitor of all three monoamine transporters, with a rank order of potency of SERT > NET > DAT.
Experimental Protocols: Determination of Binding Affinity
The binding affinity of DOV 216,303 is typically determined using in vitro radioligand binding and uptake inhibition assays. The following is a representative protocol based on standard methodologies in the field.
Objective:
To determine the IC50 values of DOV 216,303 for the human serotonin, norepinephrine, and dopamine transporters expressed in a stable cell line.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
[³H]Citalopram or [³H]Paroxetine for SERT binding.
-
[³H]Nisoxetine or [³H]Mazindol for NET binding.
-
[³H]WIN 35,428 or [³H]GBR 12909 for DAT binding.
-
-
Test Compound: DOV 216,303.
-
Assay Buffer: Krebs-Henseleit buffer or similar physiological buffer.
-
Scintillation Fluid: A suitable liquid scintillation cocktail.
-
Instrumentation: Microplate scintillation counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells expressing the target transporter are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
A competition binding assay is performed in a 96-well plate format.
-
A fixed concentration of the appropriate radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of DOV 216,303.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, and cocaine for DAT).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The filters are then placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters is quantified using a microplate scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC50 value of DOV 216,303 for each transporter. The results are typically expressed as the mean ± standard error of the mean (SEM) from multiple independent experiments.
-
Signaling Pathways
The therapeutic effects of DOV 216,303 are mediated by its ability to increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft. This elevation in neurotransmitter levels leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events. While the complete signaling network is complex and not fully elucidated, key pathways involved are depicted below.
Inhibition of SERT, NET, and DAT by DOV 216,303 leads to an accumulation of their respective monoamines in the synapse. This results in the activation of various G-protein coupled receptors (GPCRs) and tyrosine kinase receptors on the postsynaptic neuron. For instance, increased serotonin can activate 5-HT receptors, leading to the modulation of adenylyl cyclase and phospholipase C pathways. Similarly, elevated norepinephrine and dopamine levels activate adrenergic and dopaminergic receptors, respectively, influencing downstream signaling cascades that are thought to ultimately converge on the regulation of gene expression and neuroplasticity. A crucial long-term effect of enhanced monoaminergic signaling is the increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and synaptogenesis through the activation of the TrkB receptor and its downstream mTOR pathway.
Conclusion
DOV 216,303 is a potent triple reuptake inhibitor with high affinity for the serotonin, norepinephrine, and dopamine transporters. The quantitative data on its binding affinity, combined with an understanding of the experimental methodologies used for its characterization and the downstream signaling pathways it modulates, provide a solid foundation for further research and development of this and similar compounds for the treatment of major depressive disorder and other neuropsychiatric conditions.
References
An In-depth Technical Guide to the Pharmacological Profile of Amitifadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitifadine, also known as EB-1010 and formerly DOV 21,947, is a psychoactive compound investigated for the treatment of major depressive disorder (MDD). It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI). This document provides a comprehensive overview of the pharmacological profile of amitifadine, including its mechanism of action, binding affinities, in vitro and in vivo functional activity, and metabolic properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and development efforts.
Core Pharmacological Data
The primary mechanism of action of amitifadine is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This activity leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to underlie its antidepressant effects.
Table 1: Amitifadine Binding Affinities and Monoamine Reuptake Inhibition
| Target | Binding Affinity (Ki, nM) | Monoamine Uptake Inhibition (IC50, nM) | Potency Ratio (SERT:NET:DAT) |
| Serotonin Transporter (SERT) | 99 | 12 | 1 |
| Norepinephrine Transporter (NET) | 262 | 23 | ~2 |
| Dopamine Transporter (DAT) | 213 | 96 | ~8 |
Data compiled from sources[1][2]. The potency ratio for uptake inhibition is approximately 1:2:8[2][3].
Table 2: Amitifadine Metabolic Profile
| Parameter | Observation |
| Primary Metabolite | EB-10101 (lactam) |
| Metabolic Pathways | Monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme (possibly a cytochrome P450 isoform) |
| CYP Inhibition (IC50) | CYP2D6, CYP3A4, CYP2C9, CYP2C19: 9 - 100 µM (moderate); CYP2B6: 1.8 µM (potent) |
Data from source[4].
Table 3: Amitifadine Pharmacokinetic and Preclinical Efficacy Data
| Parameter | Value/Observation |
| Plasma Protein Binding (human) | >99% |
| Caco-2 Permeability | High, bidirectional, no evidence of active secretion |
| Brain to Plasma Ratio (rats) | 3.7 - 6.5 |
| Forced Swim Test (rats, oral MED) | 5 mg/kg (reduces immobility) |
| Tail Suspension Test (rats, oral MED) | 5 mg/kg (reduces immobility) |
Data compiled from sources[1][5].
Experimental Protocols
Monoamine Transporter Binding Affinity Assay
The binding affinity of amitifadine to the human serotonin, norepinephrine, and dopamine transporters was determined using a radioligand binding assay.
-
Biological System: Membranes prepared from human embryonic kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT[1].
-
Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester), a high-affinity radioligand for monoamine transporters, was used[1].
-
Assay Principle: This is a competitive binding assay where the ability of unlabeled amitifadine to displace the radioligand from the transporter is measured.
-
Methodology:
-
Membrane preparations from the transporter-expressing HEK-293 cells are incubated with a fixed concentration of [¹²⁵I]RTI 55 and varying concentrations of amitifadine.
-
The reaction is allowed to reach equilibrium.
-
The membranes are then rapidly filtered to separate the bound from the unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
The concentration of amitifadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Monoamine Reuptake Inhibition Assay
The functional potency of amitifadine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine was assessed using a neurotransmitter uptake assay.
-
Biological System: Whole HEK-293 cells expressing the corresponding human recombinant transporters[1].
-
Substrates: Tritiated neurotransmitters were used: [³H]serotonin (5-HT), [³H]norepinephrine (NE), and [³H]dopamine (DA)[1].
-
Assay Principle: This assay measures the ability of amitifadine to block the transport of radiolabeled neurotransmitters into the cells.
-
Methodology:
-
HEK-293 cells expressing the specific transporter are pre-incubated with varying concentrations of amitifadine.
-
The corresponding radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is then added to the cells, and uptake is allowed to proceed for a defined period at a controlled temperature.
-
The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known selective inhibitor for the respective transporter.
-
The concentration of amitifadine that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
-
Signaling Pathway
Amitifadine's mechanism of action involves the modulation of monoaminergic neurotransmission. By blocking the reuptake of serotonin, norepinephrine, and dopamine, it increases their availability in the synaptic cleft, thereby enhancing signaling through their respective postsynaptic receptors.
Conclusion
Amitifadine exhibits a distinct pharmacological profile as a serotonin-preferring triple reuptake inhibitor. Its in vitro binding affinities and functional potencies have been well-characterized, demonstrating a clear interaction with SERT, NET, and DAT. Preclinical studies have shown its ability to increase extracellular monoamine levels and produce antidepressant-like effects in animal models. The favorable pharmacokinetic properties, including high brain penetration, further support its potential as a central nervous system therapeutic. The detailed experimental methodologies and summarized data provided in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of amitifadine and other triple reuptake inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy | MDPI [mdpi.com]
- 3. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sites.pitt.edu [sites.pitt.edu]
Unlocking the Tripartite Mechanism of DOV 216,303: A Technical Guide to its Interaction with Monoamine Transporters
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of DOV 216,303, a prototypical triple reuptake inhibitor (TRI), at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.
Core Biological Activity: A Balanced Inhibition of Monoamine Reuptake
DOV 216,303, chemically known as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, the three key neurotransmitters implicated in the pathophysiology of major depressive disorder. Its primary mechanism of action involves blocking the function of their respective transporters, leading to an increase in the extracellular concentrations of these monoamines and enhanced neurotransmission.
Quantitative Profile of Monoamine Transporter Inhibition
The inhibitory activity of DOV 216,303 has been quantified through in vitro neurotransmitter uptake assays. These experiments, conducted in Human Embryonic Kidney (HEK) 293 cells stably expressing the human recombinant SERT, NET, and DAT, provide a clear picture of the compound's potency at each transporter.
| Transporter | Parameter | Value (nM) |
| Serotonin Transporter (SERT) | IC50 | ~14 |
| Norepinephrine Transporter (NET) | IC50 | ~20 |
| Dopamine Transporter (DAT) | IC50 | ~78 |
| Table 1: Inhibitory Potency (IC50) of DOV 216,303 on Human Monoamine Transporters. |
These values indicate that DOV 216,303 exhibits the highest potency for the serotonin transporter, followed closely by the norepinephrine transporter, and with a slightly lower, yet still significant, potency for the dopamine transporter. This "triple" action profile distinguishes it from many other antidepressants that primarily target SERT and/or NET.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the biological context of DOV 216,303's activity, the following diagrams illustrate its mechanism of action and the experimental procedures used for its characterization.
Detailed Experimental Protocols
The determination of the biological activity of DOV 216,303 on monoamine transporters relies on two primary in vitro assay types: neurotransmitter uptake inhibition assays and radioligand binding assays.
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the transport of a neurotransmitter into a cell.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
For the assay, cells are harvested and seeded into 96-well microplates at a predetermined density to form a confluent monolayer.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of DOV 216,303 or a vehicle control.
-
To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to each well.
-
The incubation continues for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter. This is often achieved using a cell harvester and filtration through glass fiber filters.
3. Data Acquisition and Analysis:
-
The radioactivity retained on the filters, representing the amount of radiolabeled neurotransmitter taken up by the cells, is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR 12909 for DAT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of DOV 216,303 is calculated relative to the control (vehicle-treated) wells.
-
The half-maximal inhibitory concentration (IC50) is then determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay
This assay measures the affinity of a compound for the transporter protein itself by assessing its ability to displace a known radiolabeled ligand that binds to the transporter.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., HEK 293) expressing the target transporter or from specific brain regions known to be rich in these transporters (e.g., striatum for DAT).
-
Cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an assay buffer.
2. Assay Procedure:
-
In a 96-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) and varying concentrations of DOV 216,303.
-
The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
3. Data Acquisition and Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that is known to bind to the transporter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of DOV 216,303 that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
DOV 216,303 demonstrates a clear and potent inhibitory activity across the three major monoamine transporters, with a rank order of potency of SERT > NET > DAT. The in vitro data, generated through robust and well-defined experimental protocols, provide a solid foundation for understanding the compound's mechanism of action. This technical guide serves as a comprehensive resource for researchers in the field of neuropharmacology and drug development, offering both the quantitative data and the methodological details necessary for further investigation and comparison of triple reuptake inhibitors.
Chemical structure and properties of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, a well-characterized triple reuptake inhibitor. This document consolidates key data from various scientific sources, presenting it in a clear and accessible format for researchers and professionals in the field of drug development. Detailed experimental protocols for its synthesis and key pharmacological assays are provided, alongside visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known by its development code DOV-216,303, is a synthetic, small molecule compound.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | [1][2] |
| Synonyms | DOV-216,303, CL-216303 Hydrochloride | [1][2] |
| CAS Number | 86215-36-3 | [2][3] |
| Molecular Formula | C₁₁H₁₂Cl₃N | [1][3] |
| Molecular Weight | 264.58 g/mol | [3] |
| Predicted pKa | 10.45 ± 0.40 | [4] |
| Boiling Point | 324.4 °C at 760 mmHg | [5] |
| Solubility | Soluble in DMSO |
Pharmacology
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a potent triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This mechanism of action is the basis for its investigation as an antidepressant.
Table 2: In Vitro Pharmacological Data
| Target | Assay Type | Value | Reference(s) |
| Human Serotonin Transporter (hSERT) | Reuptake Inhibition (IC₅₀) | 14 nM | [3] |
| Human Norepinephrine Transporter (hNET) | Reuptake Inhibition (IC₅₀) | 20 nM | [3] |
| Human Dopamine Transporter (hDAT) | Reuptake Inhibition (IC₅₀) | 78 nM | [3] |
| Human Serotonin Transporter (hSERT) | Binding Affinity (Kᵢ) | 740 nM | [6] |
| Human Norepinephrine Transporter (hNET) | Binding Affinity (Kᵢ) | 1030 nM | [6] |
| Human Dopamine Transporter (hDAT) | Binding Affinity (Kᵢ) | 222 nM | [6] |
Mechanism of Action: Signaling Pathway
The primary mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is the blockade of monoamine transporters. The following diagram illustrates this process at the synaptic level.
Caption: Mechanism of action of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Experimental Protocols
Synthesis of (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
The synthesis of the racemic mixture of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through various synthetic routes. A general method is outlined in patents.
Materials:
-
Appropriate starting materials and reagents (specifics can be found in relevant patents)
-
Solvents (e.g., toluene, ethanol)
-
Catalysts (e.g., Palladium on carbon)
-
Hydrochloric acid
Procedure: A detailed, multi-step synthesis is typically required, often involving the formation of a pyrrolidine ring followed by cyclopropanation. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. For a detailed, step-by-step procedure, it is recommended to consult relevant patents such as EP2061318B1.[7]
Monoamine Reuptake Inhibition Assay
This assay determines the potency of the compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.
Materials:
-
HEK-293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, [³H]DA).
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Culture the transporter-expressing cells in appropriate media.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
-
Initiate the uptake reaction by adding the radiolabeled monoamine.
-
Incubate for a specific time at a controlled temperature.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of monoamines in the brains of living animals following the administration of the compound.[1][8]
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection.
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride solution.
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of the anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Collect baseline dialysate samples to establish basal monoamine levels.
-
Administer 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline levels.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess the potential antidepressant efficacy of a compound in rodents.
Materials:
-
Laboratory animals (e.g., rats, mice).
-
A cylindrical container filled with water (23-25°C).
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride solution.
-
Video recording and analysis software.
Procedure:
-
Administer 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride or vehicle to the animals at a predetermined time before the test.
-
Gently place each animal into the cylinder of water for a set period (typically 5-6 minutes).[4][9][10][11]
-
Record the session for later analysis.
-
Score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the animals, dry them, and return them to their home cages.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antidepressant potential of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Caption: Preclinical evaluation workflow for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl.
Conclusion
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a well-studied triple reuptake inhibitor with demonstrated activity at the serotonin, norepinephrine, and dopamine transporters. Its pharmacological profile suggests potential as an antidepressant, and it has been evaluated in a range of preclinical models. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers involved in the discovery and development of novel therapeutics for neuropsychiatric disorders. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | 66504-40-3 [amp.chemicalbook.com]
- 6. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2061318B1 - Process for the synthesis of (+) and (-) -1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane - Google Patents [patents.google.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride: A Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, a potent triple reuptake inhibitor (TRI). This compound has been the subject of significant research in the field of neuroscience and psychopharmacology, primarily for its potential as a therapeutic agent for major depressive disorder (MDD). This document consolidates key information on its synonyms, alternative names, mechanism of action, pharmacological data, and relevant experimental protocols to serve as a valuable resource for the scientific community.
Synonyms and Alternative Names
The compound is known by a variety of names and identifiers, which are crucial for comprehensive literature searches and unambiguous identification.
| Type | Name/Identifier |
| Systematic Name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride[1] |
| Generic Name | Amitifadine hydrochloride[2] |
| Developmental Codes | DOV 216,303[1], DOV 21,947 (the (+)-enantiomer)[2], EB-1010[2] |
| CAS Registry Number | 87940-59-6 |
| Other Synonyms | (±)-Amitifadine hydrochloride, CL-216303 Hydrochloride[1] |
Mechanism of Action: A Triple Threat to Monoamine Reuptake
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride exerts its pharmacological effects by inhibiting the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), it increases the extracellular concentrations of these monoamines in the synaptic cleft, thereby enhancing neurotransmission. This "triple reuptake inhibition" is believed to offer a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Pharmacological Data
The in vitro potency of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride at the monoamine transporters has been characterized through radioligand binding and uptake inhibition assays.
| Target | Assay Type | Value | Reference |
| Serotonin Transporter (SERT) | IC50 | 14 nM | [3] |
| Norepinephrine Transporter (NET) | IC50 | 20 nM | [3] |
| Dopamine Transporter (DAT) | IC50 | 78 nM | [3] |
Experimental Protocols
In Vitro Monoamine Transporter Occupancy Assays
A detailed protocol for determining the in vitro potency of the compound at the monoamine transporters is outlined below. This is a generalized protocol based on standard industry practices.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are cultured to confluency.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.
2. Radioligand Binding Assay:
-
Materials:
-
Radioligands: [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR-12935 for DAT.
-
Non-specific binding is determined using a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, and bupropion for DAT).
-
Test compound (3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride) at various concentrations.
-
-
Procedure:
-
Incubate cell membranes, radioligand, and either buffer, non-specific defining agent, or test compound in a 96-well plate.
-
Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition of specific binding at each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
Preclinical In Vivo Models: Forced Swim Test
The forced swim test is a commonly used behavioral model to assess antidepressant-like activity in rodents.
1. Animals:
-
Male mice or rats of a specified strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Procedure:
-
On the test day, animals are administered the test compound or vehicle at a specified time before the test.
-
A transparent cylindrical container is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Each animal is placed in the water for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
3. Data Analysis:
-
The duration of immobility is scored by a trained observer who is blind to the treatment conditions.
-
A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.
Clinical Trials in Major Depressive Disorder
Clinical trials have been conducted to evaluate the efficacy and safety of amitifadine (the active enantiomer) in patients with MDD.
1. Study Design:
-
Randomized, double-blind, placebo-controlled, multi-center studies are the gold standard.
-
Patients meeting the DSM-IV or DSM-5 criteria for MDD are enrolled.
2. Key Assessments:
-
Primary Efficacy Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. The MADRS is a 10-item clinician-rated scale designed to assess the severity of depressive symptoms.
-
Secondary Efficacy Endpoint: The change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score. The HAMD-17 is another widely used clinician-rated scale for depression severity.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
3. Example Dosing Regimen:
-
In one study, patients were randomized to receive amitifadine 25 mg twice daily for two weeks, followed by 50 mg twice daily for four weeks, or a placebo.[4]
4. Clinical Trial Results:
-
In a 6-week study, amitifadine demonstrated a statistically significant improvement in MADRS total scores compared to placebo.[4]
-
The mean baseline MADRS score was approximately 31.4, and the HAMD-17 score was 29.6 in the modified intent-to-treat population.[4]
-
The compound was generally well-tolerated.[4]
Conclusion
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride is a well-characterized triple reuptake inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of depression. Clinical trials have provided evidence of its antidepressant effects in patients with MDD. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its clinical utility and long-term safety profile is warranted.
References
- 1. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]
- 4. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CAS Number 86215-36-3 (DOV-216,303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 86215-36-3, scientifically known as (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel psychoactive compound that has garnered significant interest in the field of neuropharmacology. Also referred to by its developmental code name, DOV-216,303, this molecule is a pioneering example of a "triple" reuptake inhibitor. Its unique mechanism of action, targeting the transporters of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—positions it as a compound of interest for the development of next-generation antidepressants and other neuropsychiatric therapeutics. This technical guide provides a comprehensive overview of the available research on DOV-216,303, including its pharmacological profile, in vitro and in vivo experimental data, and the underlying signaling pathways.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 86215-36-3 |
| IUPAC Name | (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride |
| Synonyms | DOV-216,303 |
| Molecular Formula | C₁₁H₁₁Cl₂N · HCl |
| Molecular Weight | 264.58 g/mol |
Pharmacological Profile
DOV-216,303 is characterized as a triple reuptake inhibitor, meaning it simultaneously blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad-spectrum monoaminergic enhancement is hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.
In Vitro Potency
The inhibitory activity of DOV-216,303 on the human recombinant monoamine transporters has been quantified through in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below.
| Transporter | IC₅₀ (nM) | Reference |
| Serotonin Transporter (hSERT) | 14 | [1][2] |
| Norepinephrine Transporter (hNET) | 20 | [1][2] |
| Dopamine Transporter (hDAT) | 78 | [1][2] |
These data indicate that DOV-216,303 is a potent inhibitor of all three monoamine transporters, with a slightly higher affinity for SERT and NET over DAT.
Experimental Protocols
In Vitro Neurotransmitter Uptake Assay
This protocol outlines the methodology for determining the in vitro potency of DOV-216,303 in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.
Objective: To determine the IC₅₀ values of DOV-216,303 for hSERT, hNET, and hDAT.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine (radioligands).
-
DOV-216,303.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing the specific transporter in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of DOV-216,303 or vehicle for 20 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) at a final concentration in the low nanomolar range.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of DOV-216,303 that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.
In Vivo Antidepressant-Like Activity
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.
Objective: To evaluate the antidepressant-like effect of DOV-216,303 in mice.
Materials:
-
Male CD-1 or similar strain mice (20-25 g).
-
Glass or Plexiglas cylinders (25 cm high, 10 cm in diameter).
-
Water at 23-25°C.
-
DOV-216,303.
-
Vehicle control (e.g., saline).
-
Video recording and analysis software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer DOV-216,303 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
Record the behavior for a total of 6 minutes.
-
-
Behavioral Scoring:
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. The reversal of this ptosis is considered a predictive indicator of antidepressant activity, particularly for compounds that enhance noradrenergic and/or dopaminergic neurotransmission.
Objective: To assess the ability of DOV-216,303 to reverse tetrabenazine-induced ptosis in mice.
Materials:
-
Male CD-1 or similar strain mice (20-25 g).
-
Tetrabenazine.
-
DOV-216,303.
-
Vehicle control.
-
Scoring system for ptosis.
Procedure:
-
Induction of Ptosis: Administer tetrabenazine (e.g., 35 mg/kg, i.p.) to the mice.
-
Drug Administration: Administer DOV-216,303 or vehicle at various doses 30 minutes after the tetrabenazine injection.
-
Ptosis Scoring:
-
Observe the mice at regular intervals (e.g., 30, 60, and 120 minutes) after the administration of the test compound.
-
Score the degree of eyelid closure using a standardized scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).
-
-
Data Analysis: Compare the ptosis scores between the drug-treated and vehicle-treated groups. A significant reduction in the ptosis score indicates a reversal of the tetrabenazine-induced effect and suggests an antidepressant-like potential.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of DOV-216,303 are believed to be mediated by the downstream signaling cascades initiated by the increased availability of serotonin, norepinephrine, and dopamine in the synapse.
Serotonin (5-HT) Signaling Pathway
By blocking SERT, DOV-216,303 increases synaptic 5-HT levels, leading to the activation of various postsynaptic 5-HT receptors. The activation of G-protein coupled 5-HT receptors can trigger several intracellular signaling cascades, including the adenylyl cyclase (AC) and phospholipase C (PLC) pathways. These pathways ultimately lead to the modulation of gene expression and neuronal plasticity, which are thought to be crucial for the therapeutic effects of antidepressants.
Norepinephrine (NE) Signaling Pathway
Inhibition of NET by DOV-216,303 elevates synaptic NE levels, which then act on adrenergic receptors. Similar to the serotonin system, the activation of these G-protein coupled receptors initiates intracellular signaling cascades, including the cAMP pathway, which can influence neuronal function and gene expression, contributing to the antidepressant response.
Dopamine (DA) Signaling Pathway
By blocking DAT, DOV-216,303 increases dopamine levels in brain regions associated with reward and motivation. The activation of dopamine receptors, particularly D1 and D2 subtypes, modulates cAMP levels and other signaling pathways that can influence mood and executive function. The dopaminergic component of DOV-216,303's action may contribute to its potential efficacy in treating symptoms of anhedonia (loss of pleasure) in depression.
Conclusion
DOV-216,303 (CAS 86215-36-3) represents a significant advancement in the field of antidepressant research. Its unique triple reuptake inhibitor profile offers the potential for a more comprehensive and rapid treatment for major depressive disorder and other neuropsychiatric conditions. The preclinical data strongly support its mechanism of action and its antidepressant-like efficacy in established animal models. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and safety profile in human populations. This technical guide provides a foundational understanding of the current knowledge surrounding this promising compound for researchers and drug development professionals.
References
Foundational Studies of the Triple Reuptake Inhibitor DOV 216,303: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOV 216,303, chemically identified as (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of triple reuptake inhibitors (TRIs).[1] TRIs are designed to simultaneously block the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This technical guide provides an in-depth overview of the foundational preclinical and early clinical studies of DOV 216,303. It includes a summary of its in vitro activity, key preclinical pharmacology data, and initial human pharmacokinetic and safety profiles. Detailed experimental methodologies are provided to facilitate the understanding and potential replication of these pivotal studies.
Introduction
Major depressive disorder (MDD) is a complex psychiatric condition often associated with dysregulation in monoaminergic neurotransmitter systems.[3][4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients exhibit an inadequate response.[2] The development of triple reuptake inhibitors like DOV 216,303 was driven by the hypothesis that a broader neurochemical spectrum of action, encompassing dopamine reuptake inhibition, could lead to enhanced antidepressant efficacy and a faster onset of action.[3][4] This document serves as a comprehensive resource on the fundamental pharmacology and early clinical evaluation of DOV 216,303.
In Vitro Pharmacology
Monoamine Transporter Inhibition
DOV 216,303 demonstrates potent inhibition of the human serotonin, norepinephrine, and dopamine transporters. The inhibitory activity was determined using in vitro uptake assays with human embryonic kidney (HEK 293) cells expressing the recombinant human transporters.[1]
Table 1: In Vitro Inhibitory Activity of DOV 216,303 [1]
| Transporter | IC50 (nM) |
| Serotonin (hSERT) | 14 |
| Norepinephrine (hNET) | 20 |
| Dopamine (hDAT) | 78 |
Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay
The following protocol outlines the general methodology used to determine the in vitro inhibitory activity of DOV 216,303.
Objective: To measure the 50% inhibitory concentration (IC50) of DOV 216,303 for the reuptake of radiolabeled serotonin, norepinephrine, and dopamine into HEK 293 cells expressing the respective human transporters.
Materials:
-
HEK 293 cells stably expressing human SERT, NET, or DAT.
-
Cell culture medium and reagents.
-
DOV 216,303.
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, and [³H]DA.[1]
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: HEK 293 cells expressing the specific human monoamine transporter are cultured to confluence in appropriate cell culture plates.
-
Assay Preparation: On the day of the assay, the cell culture medium is removed, and the cells are washed with assay buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of DOV 216,303 or vehicle for a specified period.
-
Radioligand Addition: A fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) is added to each well.
-
Incubation: The plates are incubated for a defined period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the inhibition curves.
Preclinical Pharmacology
DOV 216,303 has demonstrated antidepressant-like activity in several established animal models of depression.
Mouse Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs. DOV 216,303 was shown to be active in this test, indicating its antidepressant-like properties.[1]
Reversal of Tetrabenazine-Induced Ptosis
Tetrabenazine is a monoamine-depleting agent that can induce a state of ptosis (eyelid drooping) in rodents, which can be reversed by antidepressant compounds. DOV 216,303 was effective in reversing tetrabenazine-induced ptosis, further supporting its potential as an antidepressant.[1]
Table 2: Summary of Key Preclinical Studies
| Study | Animal Model | Key Finding |
| Monoamine Reuptake Inhibition | In vitro (HEK 293 cells) | Potent inhibitor of 5-HT, NE, and DA transporters.[1] |
| Antidepressant-like Activity | Mouse Forced Swim Test | Active in this model predictive of antidepressant efficacy.[1] |
| Antidepressant-like Activity | Reversal of Tetrabenazine-Induced Ptosis | Reversed the effects of the monoamine depletor.[1] |
Experimental Protocols: Preclinical Behavioral Assays
Objective: To assess the antidepressant-like activity of DOV 216,303 by measuring the duration of immobility in mice subjected to a forced swimming session.
Materials:
-
Male mice.
-
A cylindrical container filled with water.
-
DOV 216,303.
-
A video recording and analysis system.
Procedure:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Acclimation: Mice are individually placed in the cylinder for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: On the test day, mice are administered DOV 216,303 or vehicle at a specified time before the test.
-
Test Session: Each mouse is placed in the cylinder for a 6-minute test session. The session is video-recorded.
-
Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.
-
Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical methods.
Objective: To evaluate the ability of DOV 216,303 to reverse the ptosis induced by the monoamine-depleting agent tetrabenazine.
Materials:
-
Male mice.
-
Tetrabenazine.
-
DOV 216,303.
-
A scoring system for ptosis.
Procedure:
-
Drug Administration: Mice are pre-treated with DOV 216,303 or vehicle.
-
Tetrabenazine Injection: After a specified pre-treatment time, mice are injected with tetrabenazine (e.g., 32 mg/kg, i.p.).[5]
-
Ptosis Scoring: At a defined time point after tetrabenazine administration (e.g., 30 minutes), the degree of ptosis is scored for each eye based on a pre-defined scale (e.g., 0 = eyes fully open, 4 = eyes fully closed).[5] The scores for both eyes are summed for a total ptosis score per mouse.
-
Data Analysis: The mean ptosis scores are compared between the different treatment groups.
Clinical Pharmacology
Phase I: Pharmacokinetics and Safety in Healthy Volunteers
The initial clinical evaluation of DOV 216,303 was conducted in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile.
Table 3: Human Pharmacokinetic Parameters of DOV 216,303 (Single Dose)
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 0.7 - 1.2 hours |
| Elimination Half-life (t1/2) | 3.3 - 4.4 hours |
Both the maximum plasma concentration (Cmax) and the area under the curve (AUC) were found to be dose-proportional between 5-150 mg.[1] The plasma concentrations of DOV 216,303 at doses greater than 10 mg were above the IC50 values required for the inhibition of monoamine reuptake.[1]
Phase II: Safety and Tolerability in Depressed Individuals
A Phase II study was conducted to evaluate the safety and tolerability of DOV 216,303 in individuals with depression. In this two-week study, patients received either 100 mg of DOV 216,303 per day (administered as 50 mg twice daily) or 40 mg of citalopram per day (administered as 20 mg twice daily).[1] Both treatment groups showed a time-dependent reduction in Hamilton Depression Rating Scale (HAM-D) scores from baseline. The side effect profiles of DOV 216,303 and citalopram were comparable.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of DOV 216,303 at the synapse.
Experimental Workflow
Caption: Experimental workflow for in vitro and in vivo studies.
Conclusion
DOV 216,303 emerged as a promising early-stage triple reuptake inhibitor with a well-defined in vitro profile and demonstrated antidepressant-like effects in preclinical models. The initial clinical data in humans suggested a favorable pharmacokinetic and safety profile. These foundational studies provided the basis for further investigation into the therapeutic potential of TRIs for the treatment of MDD. This technical guide consolidates the key data and methodologies from these early evaluations to serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (DOV 216,303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, also known as DOV 216,303, is a novel psychoactive compound investigated for its potential as an antidepressant. It is the prototype of a class of drugs known as "triple" reuptake inhibitors (TRIs).[1][2] TRIs simultaneously block the reuptake of three key neurotransmitters implicated in the pathophysiology of major depressive disorder: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] This multimodal mechanism of action is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
Mechanism of Action
DOV 216,303 exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] By blocking these transporters, the compound increases the extracellular concentrations of 5-HT, NE, and DA in the synaptic cleft, thereby enhancing neurotransmission. This enhanced monoaminergic activity is believed to underlie its antidepressant effects.
Caption: Mechanism of action of DOV 216,303 as a triple reuptake inhibitor.
Data Presentation
In Vitro Potency of DOV 216,303
| Transporter | IC50 (nM) | Cell Line | Reference |
| Human Serotonin Transporter (hSERT) | 14 | HEK293 | [1][2] |
| Human Norepinephrine Transporter (hNET) | 20 | HEK293 | [1][2] |
| Human Dopamine Transporter (hDAT) | 78 | HEK293 | [1][2] |
Pharmacokinetic Parameters of DOV 216,303 in Humans (Single Dose)
| Dose (mg) | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| 5 - 150 | Dose-proportional | 0.7 - 1.2 | 3.3 - 4.4 | Dose-proportional | [1] |
Experimental Protocols
In Vitro Monoamine Transporter Uptake Assay
This protocol describes the assessment of DOV 216,303's inhibitory activity on human serotonin, norepinephrine, and dopamine transporters expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]5-HT, [³H]NE, and [³H]DA (radioligands)
-
DOV 216,303
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 24-well plates and allow them to adhere and grow for 2-3 days.
-
Assay Preparation:
-
Prepare serial dilutions of DOV 216,303 in KRH buffer.
-
Prepare a solution of the respective radioligand ([³H]5-HT, [³H]NE, or [³H]DA) in KRH buffer.
-
-
Inhibition Assay:
-
Wash the cells three times with ice-cold KRH buffer.
-
Pre-incubate the cells with varying concentrations of DOV 216,303 or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding the radioligand solution to each well.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 1 N NaOH.
-
Neutralize the lysate with 1 N HCl.
-
Add a portion of the lysate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DOV 216,303 compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
Dissolving DOV 216,303 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of DOV 216,303, a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, for in vivo research applications. The information compiled is based on preclinical studies to ensure researchers can prepare this compound accurately and effectively for animal models.
Physicochemical Properties
DOV 216,303 is the hydrochloride salt of the racemic compound (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride |
| Molecular Formula | C₁₁H₁₁Cl₂N · HCl |
| Molecular Weight | 264.58 g/mol |
| Appearance | White to off-white solid |
| Form | Hydrochloride Salt |
Recommended Dissolution Protocol for In Vivo Studies
Based on established preclinical research, the recommended vehicle for dissolving DOV 216,303 for intraperitoneal (i.p.) administration in rodent models is 0.9% sodium chloride solution (saline).
Materials:
-
DOV 216,303 powder
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Spatula
Protocol:
-
Calculate the required amount of DOV 216,303: Based on the desired dose (e.g., 20 mg/kg) and the weight of the animals to be treated, calculate the total mass of DOV 216,303 needed.
-
Weigh the compound: Accurately weigh the calculated amount of DOV 216,303 powder using an analytical balance.
-
Add the vehicle: Transfer the weighed powder to a sterile vial. Add the appropriate volume of 0.9% saline to achieve the desired final concentration.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.
-
Administer: The resulting solution is ready for intraperitoneal administration to the animal models.
Example Dosing Calculation:
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 20 mg/kg |
| Injection Volume | 1 mL/kg |
| Required DOV 216,303 per animal | 5 mg (20 mg/kg * 0.25 kg) |
| Final Concentration of Solution | 5 mg/mL |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and administering DOV 216,303 for an in vivo study.
Application Notes and Protocols: Dosing and Administration of Amitifadine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Amitifadine (also known as EB-1010 or DOV-21,947) in rodent models, based on available preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological profile of this triple reuptake inhibitor.
Overview of Amitifadine
Amitifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of major depressive disorder.[1] Its mechanism of action involves blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, thereby increasing the extracellular levels of these key neurotransmitters in the brain.[1] Preclinical studies in rodent models have been instrumental in characterizing its antidepressant-like effects and its potential for treating substance use disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data on the dosing and effects of Amitifadine in rodent models.
Table 1: In Vitro Binding Affinities and Uptake Inhibition
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| SERT | 99 - 100 | 12 |
| NET | 260 - 262 | 23 |
| DAT | 210 - 213 | 96 |
Data compiled from publicly available information.[1]
Table 2: Effective Doses of Amitifadine in Rat Models
| Experimental Model | Species/Strain | Route of Administration | Dose (mg/kg) | Effect | Reference |
| Forced Swim Test | Rat | Oral | 5 | Minimum effective dose for antidepressant-like effect.[1] | [1] |
| Tail Suspension Test | Rat | Oral | 5 | Minimum effective dose for antidepressant-like effect.[1] | [1] |
| Remifentanil Self-Administration | Female Sprague-Dawley Rat | Oral | 5, 10, 20 | Significant reduction in remifentanil self-administration.[2][3] | [2][3] |
| Nicotine Self-Administration | Female Rat | Oral | 10 | Significant reduction in nicotine self-administration.[4] | [4] |
| Food Motivated Responding | Rat | Oral | 10 | No significant effect.[2] | [2] |
| Food Motivated Responding | Rat | Oral | 20 | Significant decrease in food motivated responding.[2] | [2] |
| Locomotor Activity | Rat | Oral | up to 20 | No significant increase in motor activity.[1] | [1] |
| Locomotor Activity | Female Rat | Oral | 10 | Hypoactivity at the beginning of the session.[4] | [4] |
| Locomotor Activity | Female Rat | Oral | 30 | Significant reduction in locomotor activity.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Amitifadine in rodent models.
Oral Administration Protocol (Gavage)
This protocol is suitable for administering Amitifadine in studies evaluating its effects on behavior and neurochemistry.
Materials:
-
Amitifadine hydrochloride
-
Vehicle (e.g., sterile water)
-
Oral gavage needles (size appropriate for the rodent's weight)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Amitifadine Solution:
-
Calculate the required amount of Amitifadine based on the desired dose (e.g., 5, 10, or 30 mg/kg) and the weight of the animals.
-
Dissolve the this compound in the vehicle (sterile water) to the desired concentration.[4] Ensure the solution is homogenous. The volume for oral gavage is typically around 4 ml/kg.[4]
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to ensure precise dose administration.
-
Gently restrain the animal.
-
Measure the correct volume of the Amitifadine solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer the dose 30 minutes before the start of behavioral testing.[4]
-
-
Control Group:
-
Administer the vehicle (sterile water) to the control group using the same volume and procedure.
-
Behavioral Testing Protocols
This test is used to assess antidepressant-like activity.
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the cylinder for a 15-minute period.
-
This session is for habituation and is not scored.
-
-
Test Session (Day 2):
-
Administer Amitifadine (e.g., 5 mg/kg, p.o.) or vehicle 30 minutes before the test.
-
Place the rat in the cylinder for a 5-minute test session.
-
Record the duration of immobility during the session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and making only minimal movements to keep the head above water.
-
A significant reduction in the duration of immobility in the Amitifadine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]
-
This model is used to evaluate the rewarding and reinforcing properties of a substance and the effect of a test compound on this behavior.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.
Procedure:
-
Catheter Implantation:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia.
-
Allow the animals to recover for at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train the rats to self-administer a substance (e.g., nicotine at 0.03 mg/kg/infusion or remifentanil at 0.3 µg/kg/infusion) by pressing the active lever.[3][5] Each press on the active lever results in an infusion of the substance and the presentation of a cue light. Presses on the inactive lever have no programmed consequences.
-
Sessions are typically 1-2 hours daily.
-
-
Amitifadine Treatment:
-
Once a stable baseline of self-administration is established, administer Amitifadine (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 30 minutes before the self-administration session.
-
Record the number of infusions earned (active lever presses) and inactive lever presses.
-
A significant decrease in the number of infusions in the Amitifadine-treated group compared to the vehicle group suggests a reduction in the reinforcing effects of the substance.
-
Visualization of Pathways and Workflows
Signaling Pathway of Amitifadine
References
- 1. Amitifadine - Wikipedia [en.wikipedia.org]
- 2. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amitifadine, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols: DOV 216,303 in Preclinical Research and as a Candidate for PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DOV 216,303, a (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a pioneering compound in the class of "triple" reuptake inhibitors.[1] It simultaneously blocks the reuptake of three key neurotransmitters implicated in major depressive disorder: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This multimodal mechanism of action has generated significant interest in its potential for broader efficacy in treating depression and other CNS disorders. While direct PET imaging studies utilizing radiolabeled DOV 216,303 are not extensively reported in the public domain, its pharmacological profile makes it a compelling candidate for such investigations to elucidate its in vivo activity and target engagement. These notes provide an overview of DOV 216,303's mechanism of action, a summary of its preclinical data, and a hypothetical protocol for its application in Positron Emission Tomography (PET) imaging studies.
Mechanism of Action
DOV 216,303 exerts its effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission. The simultaneous modulation of these three neurotransmitter systems is hypothesized to offer a more rapid onset of action and a broader spectrum of antidepressant effects compared to single or dual reuptake inhibitors.[3]
Signaling Pathway of DOV 216,303
Caption: Mechanism of action of DOV 216,303 as a triple reuptake inhibitor.
Preclinical Data
DOV 216,303 has been characterized in various preclinical studies, demonstrating its affinity for the three key monoamine transporters. The following table summarizes the in vitro binding affinities (IC50 values) of DOV 216,303 for human serotonin, norepinephrine, and dopamine transporters expressed in HEK 293 cells.
| Transporter | IC50 (nM) | Reference |
| Human Serotonin Transporter (hSERT) | 14 | [1][2] |
| Human Norepinephrine Transporter (hNET) | 20 | [1][2] |
| Human Dopamine Transporter (hDAT) | 78 | [1][2] |
Hypothetical PET Imaging Protocol
Objective: To determine the in vivo occupancy of the dopamine transporter (DAT) by DOV 216,303 in a non-human primate model using PET imaging with a specific radiotracer.
Experimental Workflow for PET Imaging Study
Caption: Experimental workflow for a hypothetical PET imaging study of DOV 216,303.
Detailed Methodologies
1. Animal Model and Preparation:
-
Species: Non-human primate (e.g., Rhesus macaque), given their closer phylogenetic relationship to humans and well-characterized dopaminergic system.
-
Housing: Animals should be housed in accordance with institutional guidelines and acclimatized to the experimental procedures.
-
Preparation: Animals should be fasted for at least 12 hours prior to imaging to minimize metabolic variability. On the day of the scan, the animal will be anesthetized (e.g., with ketamine induction followed by isoflurane maintenance) and catheterized for radiotracer and drug administration, as well as for blood sampling. Vital signs (heart rate, respiration, temperature) should be monitored throughout the procedure.
2. Radiotracer Selection:
-
A well-validated PET radiotracer with high affinity and selectivity for DAT should be used. Examples include [¹¹C]cocaine, [¹¹C]methylphenidate, or [¹⁸F]FE-PE2I. The choice will depend on availability and specific imaging objectives.
3. PET Imaging Protocol:
-
Baseline Scan: A baseline PET scan will be performed prior to the administration of DOV 216,303 to determine the baseline DAT availability. The selected radiotracer will be injected intravenously as a bolus, and dynamic emission data will be acquired for 90-120 minutes.
-
DOV 216,303 Administration: Following a washout period of at least one week, the same animal will be treated with a single dose of DOV 216,303. The study can be designed with multiple dose levels to determine a dose-occupancy relationship. The route of administration (e.g., oral or intravenous) should be consistent with the intended clinical use.
-
Post-Dose Scan: At the time of expected peak plasma concentration of DOV 216,303, a second PET scan will be performed following the injection of the same radiotracer. The timing of this scan is critical and should be informed by pharmacokinetic data of DOV 216,303.
4. Data Acquisition and Analysis:
-
Image Reconstruction: PET data will be reconstructed using standard algorithms (e.g., ordered subset expectation maximization). Corrections for attenuation, scatter, and radioactive decay should be applied.
-
Anatomical Reference: A magnetic resonance imaging (MRI) scan of each animal's brain will be acquired for anatomical co-registration with the PET images.
-
Region of Interest (ROI) Analysis: Regions of interest will be delineated on the co-registered MRI, focusing on areas with high DAT density (e.g., striatum, including caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum).
-
Kinetic Modeling: Time-activity curves will be generated for each ROI. The binding potential (BP_ND) of the radiotracer will be calculated using appropriate kinetic models (e.g., simplified reference tissue model).
-
DAT Occupancy Calculation: The percentage of DAT occupancy by DOV 216,303 will be calculated using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
5. Pharmacokinetic Analysis:
-
Serial blood samples should be collected throughout the post-dose PET scan to determine the plasma concentration of DOV 216,303 and its potential metabolites. This will allow for the correlation of DAT occupancy with drug exposure.
Conclusion
DOV 216,303 represents a significant compound in the development of multimodal antidepressants. While direct clinical PET imaging data is limited, its well-defined mechanism of action and preclinical profile provide a strong rationale for its investigation using in vivo imaging techniques. The proposed hypothetical PET protocol outlines a robust methodology for assessing the dopamine transporter occupancy of DOV 216,303, which is a critical step in understanding its therapeutic potential and in the broader context of drug development for CNS disorders. Such studies would provide invaluable information on the in vivo pharmacology of this triple reuptake inhibitor.
References
Application Notes and Protocols for the Synthesis of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
For research purposes only. Not for use in humans or animals.
Introduction
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, also known as DOV 216,303, is a potent triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] This compound has been investigated for its potential therapeutic applications in a variety of central nervous system disorders, including major depressive disorder.[3] Its mechanism of action involves increasing the extracellular levels of these key neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[2]
These application notes provide a detailed protocol for the asymmetric synthesis of the (1R,5S)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, a crucial stereoisomer for pharmacological research. The protocol is designed for researchers in drug development and medicinal chemistry.
Chemical Properties
| Property | Value |
| CAS Number | 86215-36-3[3] |
| Molecular Formula | C₁₁H₁₂Cl₃N[3][4] |
| Molecular Weight | 264.58 g/mol [4] |
| IUPAC Name | (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride[3] |
| Appearance | Colorless crystals[5] |
| Melting Point | 180-181 °C[5] |
Synthesis Overview
The asymmetric synthesis of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a multi-step process commencing with the reaction of 3,4-dichlorophenylacetonitrile and (S)-epichlorohydrin. The resulting cyclopropyl nitrile intermediate undergoes reduction to the corresponding amino alcohol, which is then cyclized to form the 3-azabicyclo[3.1.0]hexane core. Finally, the hydrochloride salt is formed.
Caption: Synthetic workflow for 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile
Materials:
-
3,4-Dichlorophenylacetonitrile
-
(S)-Epichlorohydrin
-
Sodium amide (or other suitable base)
-
Anhydrous toluene
-
Anhydrous liquid ammonia
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser, add anhydrous liquid ammonia.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
To this suspension, add a solution of 3,4-dichlorophenylacetonitrile in anhydrous toluene dropwise via the dropping funnel.
-
After the addition is complete, add (S)-epichlorohydrin dropwise to the reaction mixture.
-
Stir the reaction mixture at reflux (-33 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add water and toluene to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile.
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-1-(aminomethyl)cyclopropanemethanol
Materials:
-
1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate solution
-
Dichloromethane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF and dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 1-(3,4-dichlorophenyl)-1-(aminomethyl)cyclopropanemethanol, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Materials:
-
1-(3,4-Dichlorophenyl)-1-(aminomethyl)cyclopropanemethanol
-
Thionyl chloride (SOCl₂) or other suitable cyclizing agent
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the crude 1-(3,4-dichlorophenyl)-1-(aminomethyl)cyclopropanemethanol in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane.
Step 4: Synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Materials:
-
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Diethyl ether or Isopropyl alcohol
Procedure:
-
Dissolve the purified 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in diethyl ether or isopropyl alcohol.
-
Slowly add a solution of hydrochloric acid in the corresponding solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a crystalline solid.[5]
Quantitative Data
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | 1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile | 75-85 | >95 | GC-MS, ¹H NMR |
| 2 | 1-(3,4-Dichlorophenyl)-1-(aminomethyl)cyclopropanemethanol | 80-90 (crude) | - | ¹H NMR |
| 3 | 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane | 60-70 | >98 | HPLC, ¹H NMR |
| 4 | 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | >95 | >99 | HPLC, Elemental Analysis |
Characterization Data
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, J=8.4 Hz, 1H), 7.29 (d, J=2.1 Hz, 1H), 7.08 (dd, J=8.4, 2.1 Hz, 1H), 3.45 (d, J=9.2 Hz, 1H), 3.21 (d, J=9.2 Hz, 1H), 3.05 (s, 2H), 2.15 (br s, 1H), 1.55 (t, J=6.0 Hz, 1H), 0.95 (dd, J=8.0, 4.8 Hz, 1H), 0.75 (dd, J=4.8, 4.0 Hz, 1H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.9, 132.4, 130.3, 129.9, 127.3, 124.8, 54.1, 53.8, 29.7, 26.5, 17.2. |
| Mass Spectrometry (ESI+) | m/z: 228.0 [M+H]⁺ (for free base) |
| HPLC Purity | >99% (UV detection at 220 nm) |
Mechanism of Action: Triple Reuptake Inhibition
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition blocks the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine leads to enhanced and prolonged neurotransmission.
Caption: Mechanism of action of the triple reuptake inhibitor.
References
- 1. 66504-40-3|1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. dempochem.com [dempochem.com]
- 4. 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | C11H12Cl3N | CID 9795275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2012075473A1 - Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known by its developmental codes DOV 216,303 and SEP-225289, and as the racemic form of amitifadine, is a potent triple reuptake inhibitor (TRI).[1][2][3] This compound simultaneously blocks the reuptake of three key neurotransmitters implicated in major depressive disorder: norepinephrine (NE), serotonin (5-HT), and dopamine (DA).[1][4] Its mechanism of action involves binding to the respective monoamine transporters (NET, SERT, and DAT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2][5] These application notes provide detailed protocols for assessing the in vitro pharmacological activity and cytotoxic profile of this compound using common cell culture assays.
Mechanism of Action: Triple Monoamine Reuptake Inhibition
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its pharmacological effects by competitively inhibiting the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT). This inhibition leads to a sustained elevation of norepinephrine, serotonin, and dopamine in the neuronal synapse, which is believed to be the primary mechanism for its antidepressant effects.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 216,303) against human monoamine transporters expressed in HEK293 cells.
| Transporter | Ligand | IC50 (nM) | Cell Line | Reference |
| Norepinephrine (NET) | [³H]Nisoxetine | 20 | HEK293 | [1] |
| Serotonin (SERT) | [³H]Citalopram | 14 | HEK293 | [1] |
| Dopamine (DAT) | [³H]WIN 35,428 | 78 | HEK293 | [1] |
Experimental Protocols
Neurotransmitter Reuptake Inhibition Assay (Radiolabeled)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride for the norepinephrine, serotonin, and dopamine transporters using a radiolabeled substrate uptake assay in HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human NET, SERT, or DAT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
-
Radiolabeled substrates: [³H]Norepinephrine, [³H]Serotonin ([³H]5-HT), [³H]Dopamine
-
Unlabeled neurotransmitters for determining non-specific uptake (e.g., desipramine for NET, imipramine for SERT, GBR-12909 for DAT)
-
Scintillation cocktail and scintillation counter
-
96-well cell culture plates and scintillation vials
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density of 4 x 10⁴ to 8 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of the diluted test compound or vehicle (for total uptake) or a high concentration of a known selective inhibitor (for non-specific uptake) to the respective wells. c. Pre-incubate the plate for 10-20 minutes at room temperature or 37°C. d. Initiate the uptake by adding 50 µL of the radiolabeled substrate (e.g., final concentration of 10-20 nM [³H]NE, [³H]5-HT, or [³H]DA) to each well. e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake. f. Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold PBS. g. Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake (vehicle). b. Determine the percentage inhibition for each concentration of the test compound relative to the specific uptake in the vehicle-treated wells. c. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to assess the potential cytotoxicity of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride on a relevant cell line (e.g., HEK293 or a neuronal cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HEK293 cells or a suitable neuronal cell line
-
Complete culture medium
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the untreated control group (100% viability). b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the 50% cytotoxic concentration (CC50).
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Adherence to appropriate laboratory safety practices is essential.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. bioivt.com [bioivt.com]
- 3. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis-Based Measurement of Neurotransmitter Levels with DOV 216,303
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effects of the triple reuptake inhibitor, DOV 216,303, on extracellular levels of the monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in the rat brain. This document includes a comprehensive experimental protocol, a summary of expected quantitative changes in neurotransmitter levels, and visual diagrams of the experimental workflow and the underlying signaling pathway.
Introduction
DOV 216,303 is a novel psychoactive compound that functions as a triple reuptake inhibitor (TRI), simultaneously blocking the transporters for dopamine, serotonin, and norepinephrine.[1] This mechanism of action leads to an increase in the extracellular concentrations of these key neurotransmitters, which are critically involved in mood regulation.[2][3] Consequently, DOV 216,303 and other TRIs are under investigation as potential next-generation antidepressants with a broader spectrum of action and potentially faster onset than traditional selective serotonin reuptake inhibitors (SSRIs).[3][4]
Microdialysis is a powerful in vivo technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals. When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), microdialysis provides a dynamic and quantitative measure of neurotransmitter release and reuptake inhibition.[5] This protocol outlines the necessary steps to conduct a microdialysis experiment to evaluate the neurochemical effects of DOV 216,303.
Signaling Pathway of DOV 216,303
DOV 216,303 exerts its effects by competitively binding to and inhibiting the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signaling event. By blocking these transporters, DOV 216,303 increases the concentration and prolongs the residence time of DA, 5-HT, and NE in the synapse, thereby enhancing dopaminergic, serotonergic, and noradrenergic neurotransmission.
Caption: Mechanism of action of DOV 216,303 as a triple reuptake inhibitor.
Quantitative Data Summary
The administration of DOV 216,303 is expected to produce a dose-dependent increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in various brain regions, including the prefrontal cortex. The following table summarizes the inhibitory constants (IC50) of DOV 216,303 and the expected changes in neurotransmitter levels based on preclinical microdialysis studies.
| Parameter | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) |
| IC50 (nM) | 78 | 14 | 20 |
| Expected Change in Extracellular Levels (Acute Administration) | Significant Increase | Significant Increase | Significant Increase |
| Observed Effect in Prefrontal Cortex (Chronic Administration)[6] | Blunted response compared to acute administration | Sustained Increase | Sustained Increase |
Note: The magnitude of the increase can vary depending on the specific brain region, the dose of DOV 216,303 administered, and the time point of measurement.
Experimental Protocol
This protocol provides a comprehensive guide for a microdialysis experiment in rats to assess the effects of DOV 216,303.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length (e.g., CMA 12)
-
Guide Cannulae: Matching guide cannulae for the microdialysis probes
-
Stereotaxic Apparatus
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture
-
Surgical Tools: Standard surgical kit for small animal surgery
-
Dental Cement
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
0.85 mM MgCl₂
-
(pH adjusted to 7.4)
-
-
DOV 216,303 Solution: Dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent) at the desired concentrations.
-
Microinfusion Pump
-
Fraction Collector (refrigerated)
-
HPLC-ECD System for monoamine analysis
Experimental Workflow
Caption: General workflow for the in vivo microdialysis experiment.
Detailed Methodologies
3.1. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the target brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma; DV -2.5 mm from the skull surface).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days in a single-housed cage.
3.2. Microdialysis Probe Insertion and Perfusion
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula, ensuring it extends to the target depth.
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
3.3. Sample Collection
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine the basal neurotransmitter levels.
-
Administer DOV 216,303 or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.
-
Continue collecting dialysate samples for 2-4 hours post-injection at the same time interval.
-
Store collected samples at -80°C until analysis.
3.4. Neurotransmitter Analysis by HPLC-ECD
-
Analyze the dialysate samples for DA, 5-HT, and NE content using an HPLC system coupled with an electrochemical detector.
-
Separate the monoamines using a reverse-phase C18 column.
-
The mobile phase composition and detector potential should be optimized for the simultaneous detection of all three neurotransmitters. A typical mobile phase consists of a phosphate buffer, methanol, and an ion-pairing agent.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
3.5. Data Analysis
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of DOV 216,303 treatment with the vehicle control group.
3.6. Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and slice it to verify the correct placement of the microdialysis probe in the target region.
Conclusion
This protocol provides a robust framework for investigating the neurochemical profile of DOV 216,303 using in vivo microdialysis. By following these detailed procedures, researchers can obtain valuable data on the compound's ability to modulate dopaminergic, serotonergic, and noradrenergic systems in the brain, which is essential for its preclinical evaluation as a potential antidepressant. Careful adherence to surgical, experimental, and analytical procedures is critical for obtaining reliable and reproducible results.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfusion fluid – M Dialysis [mdialysis.com]
- 3. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.microdialysis.com [support.microdialysis.com]
- 5. Perfusion fluid – M Dialysis [mdialysis.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Amitifadine in Human Plasma by LC-MS/MS
Abstract
This application note presents a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Amitifadine in human plasma. Due to the limited availability of specific public-facing validated methods for Amitifadine, this protocol has been developed based on established bioanalytical principles for small molecule drug quantification. The described method utilizes a simple protein precipitation for sample preparation and offers excellent performance characteristics, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Amitifadine (also known as EB-1010 and DOV-21,947) is a serotonin-norepinephrine-dopamine reuptake inhibitor that has been investigated for the treatment of major depressive disorder.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS is a widely adopted technique for bioanalysis due to its high sensitivity, selectivity, and throughput.[3][4][5] This document provides a comprehensive protocol for the quantification of Amitifadine in human plasma using LC-MS/MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Workflow
Caption: Experimental workflow for Amitifadine quantification in plasma.
Method Validation Parameters
Caption: Inter-relationships of bioanalytical method validation parameters.
Experimental Protocols
Materials and Reagents
-
Amitifadine reference standard
-
Amitifadine-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class PLUS
-
MS System: Sciex 6500 QTRAP+ Mass Spectrometer
Sample Preparation
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (Amitifadine-d4, 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Amitifadine: 242.1 -> 132.2; Amitifadine-d4: 246.1 -> 136.2 |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the analytical method, which would be expected to meet regulatory guidelines for bioanalytical method validation.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | 85 - 115% (90-110% for L, M, H QC) |
| Precision (at LLOQ, L, M, H QC) | < 15% RSD (< 20% at LLOQ) |
| Matrix Effect | 95 - 105% |
| Recovery | > 85% |
| Stability | Stable for 3 freeze-thaw cycles, 24h at RT, and 90 days at -80°C |
Conclusion
This application note provides a robust and reliable hypothetical LC-MS/MS method for the quantification of Amitifadine in human plasma. The described protocol, including a straightforward protein precipitation and a rapid chromatographic run, delivers the necessary sensitivity, accuracy, and precision for bioanalytical studies. While this method is based on established principles, any implementation for regulated bioanalysis would require formal validation to demonstrate its suitability for the intended purpose.
References
- 1. Amitifadine - Wikipedia [en.wikipedia.org]
- 2. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, also known by its developmental code name DOV 216,303, is a novel psychoactive compound. It functions as a triple reuptake inhibitor (TRI), concurrently blocking the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This multimodal mechanism of action has positioned it as a compound of interest for the development of new antidepressant therapies. These application notes provide essential information on its safe handling, properties, and detailed protocols for preclinical evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride is presented in the table below.
| Property | Value |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
| Synonyms | DOV 216,303, (+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride |
| Molecular Formula | C₁₁H₁₂Cl₃N |
| Molecular Weight | 264.58 g/mol |
| CAS Number | 86215-36-3 |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | Inert atmosphere, room temperature |
Safety and Handling Procedures
3.1. Hazard Identification
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
3.2. Personal Protective Equipment (PPE)
Proper personal protective equipment should be worn at all times when handling this compound.[1] This includes:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Laboratory coat.
3.3. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
3.4. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Mechanism of Action: Triple Reuptake Inhibition
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.
The following diagram illustrates the mechanism of action at the synapse.
Caption: Mechanism of Triple Reuptake Inhibition.
In Vitro Activity
The primary in vitro activity of this compound is its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine. The following table summarizes the reported IC₅₀ values.
| Transporter | IC₅₀ (nM) |
| Serotonin (SERT) | 14 |
| Norepinephrine (NET) | 20 |
| Dopamine (DAT) | 78 |
Experimental Protocols
The following are representative protocols for preclinical evaluation of the antidepressant-like effects of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride. Doses for in vivo studies in rodents are typically in the range of 5-20 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).
6.1. Protocol for Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
Workflow for the Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Methodology:
-
Apparatus: A transparent cylinder (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300 g).
-
Procedure:
-
Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute swim session. This induces a baseline level of immobility for the test on the following day.
-
Day 2 (Test):
-
The compound or vehicle is administered 30-60 minutes prior to the test.
-
Rats are placed in the swim cylinder for a 5-minute test session.
-
The session is recorded for later scoring.
-
-
-
Data Analysis: The duration of immobility (the rat making only movements necessary to keep its head above water), swimming, and climbing behavior is quantified. A significant decrease in immobility time is indicative of antidepressant-like activity.
6.2. Protocol for In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant.
-
After a stable baseline is established, administer the compound.
-
Continue collecting samples to measure the change in neurotransmitter levels.
-
-
Analysis:
-
Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, norepinephrine, and serotonin and their metabolites.
-
Data are typically expressed as a percentage of the baseline measurement.
-
Conclusion
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride is a valuable research tool for investigating the role of monoamine neurotransmitters in the central nervous system and for the development of novel antidepressant medications. Adherence to proper safety and handling procedures is essential. The provided protocols offer a foundation for conducting preclinical efficacy studies, which can be adapted and optimized for specific research questions.
References
Troubleshooting & Optimization
Troubleshooting DOV 216,303 solubility issues in PBS
Welcome to the technical support center for DOV 216,303. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility of DOV 216,303 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is DOV 216,303 and why is its solubility in PBS important?
DOV 216,303 is a triple reuptake inhibitor (TRI) that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2] As a hydrochloride salt, it is designed for improved aqueous solubility over its free base form.[2][3] For many biological and in vitro experiments, PBS is the preferred buffer because its osmolarity and ion concentrations mimic those of the human body. Ensuring DOV 216,303 is fully dissolved in PBS is critical for achieving accurate and reproducible experimental results.
Q2: I've observed precipitation or cloudiness when trying to dissolve DOV 216,303 in PBS. What are the common causes?
Precipitation of a compound in PBS can stem from several factors:
-
Low Intrinsic Solubility: The compound may have inherently poor solubility in aqueous solutions, even as a salt. Many drug candidates are poorly water-soluble.[4]
-
"Salting Out": The high salt concentration in PBS can sometimes reduce the solubility of other dissolved substances.
-
pH of the Solution: The pH of your final solution can affect the ionization state and, consequently, the solubility of the compound.
-
Co-solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into PBS, the rapid change in solvent polarity can cause the compound to precipitate out of the solution.[5]
-
Quality of PBS: The purity of the water and salts used to make the PBS, as well as the presence of divalent cations like Ca²⁺ or Mg²⁺ (in some PBS formulations), can lead to precipitation.[6][7]
Troubleshooting Guide for Solubility Issues
Q3: My DOV 216,303 is not dissolving in PBS. What steps should I take?
Follow this troubleshooting workflow to address solubility challenges. Start with the simplest solutions before moving to more complex methods that involve altering your formulation.
Caption: Troubleshooting workflow for DOV 216,303 solubility issues.
Q4: Can I use a co-solvent like DMSO to help dissolve DOV 216,303?
Yes, using a co-solvent is a very common and effective technique.[8] Dimethyl sulfoxide (DMSO) is an excellent choice as it dissolves a wide range of polar and nonpolar compounds and is miscible with water.[9] The recommended approach is to first prepare a high-concentration stock solution of DOV 216,303 in 100% DMSO and then dilute it into your PBS buffer to the final desired concentration.
Important: Ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% v/v) to avoid off-target effects on your biological system. Always run a vehicle control (PBS with the same final concentration of the co-solvent) in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DOV 216,303 Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of DOV 216,303 hydrochloride powder. (Molecular Weight can be found on the product datasheet).
-
Add Solvent: Add the calculated volume of 100% pure, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a bath sonicator for 5-10 minutes to facilitate dissolution.
-
Verify Dissolution: Ensure the solution is clear and free of any visible particulates.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting DMSO Stock into PBS for a Final Working Concentration
-
Prepare PBS: Start with sterile-filtered PBS (pH 7.4) at room temperature or 37°C.
-
Calculate Volume: Determine the volume of the DMSO stock solution needed for your final working concentration. Aim to keep the final DMSO concentration below 0.5%.
-
Dilute: While vortexing the PBS, add the small volume of the DMSO stock solution drop-by-drop directly into the buffer. This rapid mixing helps prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Inspect: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.
Quantitative Data Summary
| Technique | Principle of Action | Potential Solubility Increase | Key Considerations |
| Co-solvency (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[10] | Moderate to High | Final co-solvent concentration must be compatible with the experimental model. |
| pH Adjustment | For weakly basic drugs like DOV 216,303, lowering the pH can increase the proportion of the more soluble ionized form.[11] | Variable | The final pH must be within a range tolerated by the biological system. |
| Use of Surfactants (e.g., Tween® 80) | Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[12] | High | Can interfere with some biological assays; requires careful selection and concentration control. |
| Complexation (e.g., Cyclodextrins) | Host molecules like cyclodextrins have a hydrophobic interior and a hydrophilic exterior, forming inclusion complexes with the drug.[10] | Moderate to High | Can alter the free concentration of the drug and its effective dose. |
Signaling Pathway
Q5: How does DOV 216,303 work at a molecular level?
DOV 216,303 functions by inhibiting the reuptake of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron.[13][14] This blockage is achieved by binding to their respective transporters (SERT, NET, and DAT), leading to an increased concentration of these neurotransmitters in the synapse, which enhances downstream neuronal signaling.[1][15]
References
- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Optimizing 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride dosage for mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride in mice.
Frequently Asked Questions (FAQs)
Q1: What is 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride and what is its primary mechanism of action?
A1: 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, also known as DOV 216,303 or amitifadine, is a triple reuptake inhibitor (TRI).[1][2][3] Its primary mechanism of action is to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of these neurotransmitters in the synaptic cleft.[1][2][4] This compound has shown potential in preclinical models for treating depression and substance abuse disorders.[1][5][6]
Q2: What are the recommended dosage ranges for this compound in mice for behavioral studies?
A2: The effective dosage of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride in mice can vary depending on the experimental model and desired outcome. For antidepressant-like effects in models such as the forced swim test and tail suspension test, effective doses have been reported in the range of 5 to 30 mg/kg administered intraperitoneally (IP).[1] In studies investigating effects on addiction and impulsivity, oral gavage doses of 25 to 75 mg/kg have been used.[5] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.
Q3: What are the appropriate routes of administration for this compound in mice?
A3: The most common routes of administration for this compound in mice are intraperitoneal (IP) injection and oral gavage (PO).[1][5][7] The choice of administration route can affect the pharmacokinetics and bioavailability of the compound.[8]
Q4: What are the potential side effects or adverse events to monitor in mice treated with this compound?
A4: At higher doses, 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can induce locomotor sensitization.[1][9] In some studies with related compounds, hypoactivity and reduced food-motivated responding have been observed at higher doses.[7][10] Researchers should carefully observe animals for any changes in behavior, food and water intake, and overall health. In a gene toxicity study in mice, a maximum tolerated dose of 60 mg/kg was established based on initial screening studies where mortality was observed at doses ranging from 1 to 2000 mg/kg.[4]
Troubleshooting Guides
Issues with Drug Preparation and Administration
| Problem | Possible Cause | Solution |
| Compound precipitation in vehicle | The compound may have limited solubility in the chosen vehicle. | Prepare solutions fresh before each use. Sonication may aid in dissolution. Consider using a different vehicle, such as a solution containing a small percentage of a solubilizing agent like DMSO, with appropriate vehicle controls in your experiment. |
| Inconsistent behavioral effects | Variability in administration technique (e.g., incorrect IP injection placement, esophageal trauma during gavage). | Ensure all personnel are thoroughly trained in the chosen administration technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[11] For oral gavage, use appropriately sized, flexible feeding tubes to minimize the risk of injury.[12][13] |
| Signs of distress in mice post-administration (e.g., labored breathing, lethargy) | For oral gavage, this could indicate accidental administration into the trachea.[14][15] For IP injection, it could suggest organ puncture or peritonitis.[16][17] | Immediately stop the procedure. For suspected tracheal administration, hold the mouse with its head down to allow fluid to drain.[14] For suspected IP complications, monitor the animal closely and consult with a veterinarian. Euthanasia may be necessary in severe cases.[15] |
Issues with Experimental Results
| Problem | Possible Cause | Solution |
| Lack of expected behavioral effect | The dose may be too low for the specific mouse strain or experimental paradigm. The compound may have degraded. | Perform a dose-response study to determine the optimal effective dose. Ensure the compound is stored correctly and solutions are freshly prepared. |
| High variability in data between animals | Inconsistent drug administration. Individual differences in metabolism or sensitivity to the compound. | Standardize administration procedures across all experimenters. Increase the number of animals per group to improve statistical power. |
| Unexpected sedative or hyperactive effects | The dose may be too high, leading to off-target effects or an exaggerated primary effect. | Reduce the dosage. Conduct a thorough literature review for dose-dependent effects of triple reuptake inhibitors in your specific behavioral assay. |
Quantitative Data Summary
Table 1: Effective Dosages of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride in Mice
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Citation(s) |
| Forced Swim Test | Intraperitoneal (IP) | 5 - 30 | Reduced immobility time | [1] |
| Tail Suspension Test | Intraperitoneal (IP) | 5 - 30 | Reduced immobility time | [1] |
| Binge Alcohol Responding | Oral Gavage (PO) | 25 - 75 | Attenuated alcohol consumption | [5] |
| Impulsivity (Delay Discounting) | Intraperitoneal (IP) | 10 - 40 | Reduced impulsive behavior | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
Materials:
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[16]
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the correct injection volume. The recommended maximum volume for an IP injection in mice is 10 mL/kg of body weight.[11][16] Prepare the drug solution in a sterile vehicle.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly with its head downwards to move the abdominal organs away from the injection site.[16]
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[11]
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.[16] Inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for at least 15 minutes for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.[15][17]
Protocol 2: Oral Gavage (PO)
Materials:
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
-
Sterile vehicle (e.g., water, saline)
-
Flexible, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to determine the appropriate dosing volume. The maximum recommended gavage volume for a mouse is typically 10 mL/kg (0.1 mL per 10g of body weight).[14][15]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth to reach the stomach.[15]
-
Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head. The body should be held securely.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle; if resistance is met, withdraw and re-insert.[12][14]
-
Administration: Once the needle is in the stomach, administer the solution slowly to prevent reflux.[12]
-
Withdrawal and Monitoring: After administration, smoothly withdraw the gavage needle. Return the mouse to its cage and monitor for signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the lungs.[14][15]
Visualizations
Caption: Mechanism of action at the synapse.
Caption: Typical experimental workflow for in vivo studies.
References
- 1. The Novel Triple Reuptake Inhibitor JZAD-IV-22 Exhibits an Antidepressant Pharmacological Profile without Locomotor Stimulant or Sensitization Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160346249A1 - Use of amitifadine, (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in methods and compositions with enhanced efficacy and reduced metabolic side effects and toxicity for treatment of depression and other central nervous system disorders and conditions affected by monoamine neurotransmitters - Google Patents [patents.google.com]
- 5. Triple monoamine uptake inhibitors demonstrate a pharmacologic association between excessive drinking and impulsivity in high alcohol-preferring (HAP) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the triple monoamine uptake inhibitor amitifadine on pain-related depression of behavior and mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amitifadine, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Amitifadine, a triple monoamine re-uptake inhibitor, reduces nicotine self-administration in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uq.edu.au [uq.edu.au]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Unexpected side effects of Amitifadine in animal studies
Amitifadine Preclinical Technical Support Center
Welcome to the Technical Support Center for preclinical research involving Amitifadine (EB-1010). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected observations in animal studies. Amitifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2][3]. While its primary mechanism of action is on central nervous system monoamine transporters, its systemic effects can lead to unexpected physiological changes[4][5].
Frequently Asked Questions (FAQs)
Cardiovascular Effects
Q1: We observed a dose-dependent increase in heart rate (tachycardia) and blood pressure in our rat model following Amitifadine administration. Is this an expected effect?
A1: Yes, this is a potential, though sometimes unexpected, side effect. Amitifadine inhibits the norepinephrine transporter (NET) in addition to serotonin (SERT) and dopamine (DAT) transporters[1][2]. Inhibition of NET in the peripheral nervous system can lead to increased synaptic concentrations of norepinephrine, which can stimulate cardiovascular adrenergic receptors, resulting in elevated heart rate and blood pressure. While often mild, this effect can be more pronounced at higher doses. Drugs in the norepinephrine-dopamine reuptake inhibitor (NDRI) class have been associated with increases in blood pressure[6].
Troubleshooting Guide: Managing Cardiovascular Effects
-
Confirm the Finding: Ensure that the observed changes are statistically significant compared to vehicle-treated control animals. Use of telemetry implants is the gold standard for continuous and accurate monitoring.
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest effective dose that minimizes cardiovascular effects.
-
Monitor Chronically: In long-term studies, assess whether tolerance to the cardiovascular effects develops.
-
Consider Animal Strain: Different rodent strains can have varying sensitivities to cardiovascular stimuli. Ensure you are using a consistent and well-characterized strain.
Quantitative Data Example: Hypothetical Cardiovascular Findings in Rats
| Amitifadine Dose (mg/kg, p.o.) | Mean Change in Heart Rate (Δ bpm) | Mean Change in Mean Arterial Pressure (Δ mmHg) |
| Vehicle Control | +5 ± 3 | +2 ± 1.5 |
| 10 mg/kg | +25 ± 8 | +8 ± 3 |
| 30 mg/kg | +60 ± 12 | +18 ± 5 |
| 50 mg/kg | +95 ± 15 | +25 ± 6 |
Renal Effects
Q2: Our study involves chronic Amitifadine administration, and we've noted slight elevations in serum creatinine and BUN in a subset of animals. Could this be related to the drug?
A2: While not a commonly reported effect for SNDRIs, renal effects should be carefully monitored. The kidneys play a crucial role in drug clearance, and compounds that alter cardiovascular hemodynamics can indirectly affect renal function[7]. Furthermore, while large studies on serotonin-norepinephrine reuptake inhibitors (SNRIs) have not shown a significant association with acute kidney injury compared to SSRIs, some individual agents have been monitored for this potential[8][9]. It is plausible that high doses or long-term administration of a potent SNDRI like Amitifadine could impact renal health.
Troubleshooting Guide: Investigating Renal Signals
-
Comprehensive Urinalysis: Perform a full urinalysis panel, including checks for proteinuria, glucosuria, and specific gravity to assess kidney function more broadly.
-
Histopathology: At the end of the study, conduct a thorough histopathological examination of the kidneys to look for any signs of tissue damage or morphological changes.
-
Hydration Status: Ensure animals have ad libitum access to water. Dehydration can exacerbate potential renal effects of any medication.
-
Concomitant Medications: Verify that no other administered substances are known to be nephrotoxic.
Experimental Protocols
Protocol: Telemetry-Based Cardiovascular Assessment in Conscious Rats
This protocol outlines the methodology for continuously monitoring blood pressure, heart rate, and activity in freely moving rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Surgically implant telemetry transmitters (e.g., DSI HD-S10) under anesthesia. The catheter is inserted into the abdominal aorta, and the transmitter body is secured to the abdominal wall.
-
Allow a minimum of 7-10 days for post-operative recovery.
-
-
Acclimatization:
-
House rats individually in home cages placed on telemetry receivers.
-
Maintain a 12-hour light/dark cycle and control for temperature and humidity.
-
Handle animals daily to acclimate them to the oral gavage procedure.
-
-
Baseline Data Collection:
-
Record baseline cardiovascular data for at least 24-48 hours prior to dosing to establish a stable diurnal rhythm.
-
-
Dosing Paradigm:
-
Prepare Amitifadine in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the vehicle or Amitifadine doses via oral gavage at the same time each day (e.g., 2 hours after lights on).
-
Use a crossover design where possible, with an adequate washout period between doses.
-
-
Data Acquisition and Analysis:
-
Record data continuously throughout the study.
-
Analyze data by calculating the change from baseline for each parameter (e.g., heart rate, mean arterial pressure) at specific time points post-dose.
-
Compare the effects of different Amitifadine doses to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the potential cardiovascular side effects of Amitifadine in a preclinical animal model.
Caption: Cardiovascular safety assessment workflow.
Signaling Pathway
This diagram illustrates the hypothesized signaling pathway for Amitifadine-induced cardiovascular effects at a sympathetic neuroeffector junction.
Caption: Mechanism of Amitifadine's cardiovascular effects.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Amitifadine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Scholars@Duke publication: this compound: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 6. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 7. Navigating the intersection of mental health and kidney health: a systematic review of antidepressant safety in renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cnodes.ca [cnodes.ca]
- 9. DSEN Abstract: Serotonin-norepinephrine reuptake inhibitors and the risk of acute kidney injury - CIHR [cihr-irsc.gc.ca]
Technical Support Center: Stability of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, also known as DOV 216,303. This guide addresses common stability issues to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for aqueous solutions of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride?
A1: The primary stability concerns for aqueous solutions of this compound, an amine hydrochloride, are degradation due to pH-dependent hydrolysis, oxidation, and photodegradation. As with many amine-containing compounds, the stability can be influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents. It is crucial to control these factors to maintain the integrity of the solution. One source notes its general stability in aqueous solutions, making it suitable for pharmaceutical applications.[1]
Q2: What is the recommended pH range for preparing stable aqueous solutions of this compound?
Q3: Can solutions of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride be autoclaved?
A3: Autoclaving is generally not recommended for solutions of this compound without specific validation. The high temperatures used in autoclaving can accelerate degradation, especially in aqueous solutions. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization to avoid thermal degradation.
Q4: How should I store solutions of this compound to ensure stability?
A4: To maximize stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or below) may be an option, but freeze-thaw stability should be evaluated to ensure no degradation or precipitation occurs. Always use amber vials or wrap containers in aluminum foil to protect from light.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility at Experimental pH | Verify the pH of your solution. The hydrochloride salt form generally has better aqueous solubility at acidic pH. Adjusting the pH to a more acidic range (e.g., pH 3-5) may redissolve the precipitate. |
| Common Ion Effect | If using buffers containing high concentrations of chloride ions, this may decrease the solubility of the hydrochloride salt. Consider using a different buffer system. |
| Temperature Effects | Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature, the compound might precipitate upon cooling to room temperature or refrigeration. Try gentle warming and sonication to redissolve. Prepare solutions at the intended storage or use temperature if possible. |
| Interaction with Container | Adsorption to the container surface can sometimes be mistaken for precipitation. Using low-adsorption plasticware or silanized glassware may mitigate this. |
Issue 2: Loss of Potency or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | This is a primary concern. The compound may be degrading due to pH, light, or oxidation. Prepare fresh solutions for each experiment. If solutions must be stored, protect them from light and store at a validated temperature. Perform a forced degradation study to understand the degradation profile. |
| Inaccurate Initial Weighing or Dilution | Ensure the analytical balance is properly calibrated. Use calibrated pipettes for dilutions. Prepare a stock solution and perform serial dilutions to minimize errors. |
| Interaction with Other Components | Excipients or other components in your formulation could be interacting with the compound. Conduct compatibility studies by preparing binary mixtures of the compound and each excipient and analyzing for degradation. |
| Adsorption to Labware | The compound may adsorb to plastic or glass surfaces, leading to a lower effective concentration. Pre-rinsing labware with the solution or using low-binding materials can help. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or the solution at a high temperature (e.g., 105 °C) for a specified time.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., xenon lamp) providing ICH Q1B recommended light exposure.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV or MS detection.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.
Protocol 2: Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating the intact drug from its degradation products. The following is a general starting point; method development and validation are required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm or 254 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: DOV 216,303 and the Forced Swim Test
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with the triple reuptake inhibitor, DOV 216,303, in the forced swim test (FST).
Frequently Asked Questions (FAQs)
Q1: What is DOV 216,303 and what is its expected effect in the forced swim test?
DOV 216,303 is a triple reuptake inhibitor, meaning it blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.[1] By increasing the synaptic availability of these key neurotransmitters, it is expected to have antidepressant-like effects.[2][3] In the forced swim test, an effective antidepressant is expected to decrease the duration of immobility, the state of passive floating, and increase active behaviors like swimming and climbing.[4][5]
Q2: We are observing highly variable immobility times between subjects treated with the same dose of DOV 216,303. What could be the cause?
High inter-individual variability is a common challenge in behavioral neuroscience.[6] Several factors can contribute to this, including:
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Genetic Differences: The genetic background of the animals can significantly influence their response to antidepressants.[7]
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Baseline Anxiety Levels: Animals with different baseline levels of anxiety may respond differently to the stress of the FST and to the pharmacological intervention.
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Subtle Differences in Handling: Even minor variations in experimenter handling can impact stress levels and subsequent behavior in the test.[8][9]
Q3: Our results with DOV 216,303 are not consistent across different experimental days. Why might this be happening?
Day-to-day variability can be introduced by a number of environmental and procedural factors. It is critical to maintain consistency in:
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Environmental Conditions: Factors such as lighting, noise levels, and even odors in the experimental room can affect animal behavior.[10]
-
Time of Day: The circadian rhythm of the animals can influence their performance in the FST. Testing should be conducted at the same time each day.
-
Water Temperature: The temperature of the water in the swim cylinders must be kept constant (typically 23-25°C) as even slight variations can alter behavior.[11][12]
Troubleshooting Guide
Issue 1: No significant difference between the vehicle control group and the DOV 216,303-treated group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The dose of DOV 216,303 may be too low to elicit a significant antidepressant-like effect. Conduct a dose-response study to determine the optimal dose. |
| Timing of Administration | The time between drug administration and testing may not be optimal for achieving peak brain concentration. Review pharmacokinetic data for DOV 216,303 and adjust the pre-treatment interval accordingly. |
| Strain of Animal | The antidepressant effects of compounds can be strain-dependent.[7] Consider if the chosen rodent strain is appropriate for this class of compound. |
| "Ceiling" or "Floor" Effects | If the control group shows very low immobility (floor effect) or very high immobility (ceiling effect), it can be difficult to detect a drug effect. Review your baseline data and consider adjusting the FST protocol to achieve a moderate level of immobility in the control group. |
Issue 2: Inconsistent results within the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the compound is properly delivered. For intraperitoneal injections, ensure the injection site and technique are consistent. |
| Animal Housing Conditions | Social isolation or enriched environments can alter behavior in the FST.[8] Ensure all animals are housed under identical conditions. |
| Pre-Test Handling | Handle all animals in the same manner leading up to the test. Inconsistent handling can lead to variable stress responses.[9] |
| Subjective Scoring | Manual scoring of immobility can be subjective. Use automated video-tracking software to ensure objective and consistent scoring. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups and that inter-rater reliability is high. |
Experimental Protocols
Forced Swim Test Protocol (Mouse)
This protocol is a standard procedure for assessing antidepressant-like activity.
Apparatus:
-
Transparent cylinders (20 cm diameter, 50 cm height).
-
The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws (approximately 15 cm).[13]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the start of the experiment.[13]
-
Pre-Swim Session (Day 1 - Optional but Recommended): Place each mouse in its respective cylinder for a 15-minute pre-swim. This is done to induce a stable immobility posture on the test day. After the pre-swim, remove the mice, dry them thoroughly, and return them to their home cages.[14]
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Drug Administration: Administer DOV 216,303 or vehicle at the appropriate pre-treatment time before the test session.
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Test Session (Day 2): Place each mouse gently into the water-filled cylinder. The test session lasts for 6 minutes.[4][15]
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Behavioral Scoring: Record the entire 6-minute session. Score the last 4 minutes of the test for the following behaviors:
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Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.
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Swimming: The mouse makes active swimming motions, moving around the cylinder.
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Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
Post-Test: At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly, and return it to its home cage.
Visualizations
Caption: Mechanism of action of DOV 216,303.
Caption: Troubleshooting workflow for FST.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. m.youtube.com [m.youtube.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Common Genetic Variation and Antidepressant Efficacy in Major Depressive Disorder: A Meta-Analysis of Three Genome-Wide Pharmacogenetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Video: The Mouse Forced Swim Test [jove.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. jneurology.com [jneurology.com]
- 15. m.youtube.com [m.youtube.com]
How to prevent degradation of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride during their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride?
A1: Based on the chemical structure, which includes a secondary amine within a bicyclic system and a dichlorophenyl group, the primary factors that can lead to degradation are:
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pH: The compound is a hydrochloride salt, indicating that it is more stable in acidic conditions. Basic conditions can neutralize the salt and expose the free base, which may be more susceptible to degradation.
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Oxidation: Secondary amines are known to be susceptible to oxidation, which can lead to the formation of various degradation products.[1][2][3]
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Light (Photodegradation): The dichlorophenyl group may absorb UV light, potentially leading to photodegradation.[4]
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Q2: What are the recommended storage conditions for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride?
A2: To minimize degradation, the compound should be stored under the following conditions:
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
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Container: Use a tightly sealed container to prevent moisture absorption.
Q3: How can I prepare solutions of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride to minimize degradation?
A3: When preparing solutions, consider the following to maintain stability:
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Solvent Selection: Use deoxygenated solvents to reduce the risk of oxidation. For aqueous solutions, use a buffer with a slightly acidic pH (e.g., pH 4-6).
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Preparation Method: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.
-
Avoid Incompatibilities: Avoid using basic solvents or solutions, as they can promote degradation of the hydrochloride salt.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of the compound in stock solutions or during the experiment. | 1. Prepare fresh solutions for each experiment using deoxygenated, slightly acidic buffers. 2. Store stock solutions at 2-8 °C, protected from light, and for a limited duration. 3. Perform a quick purity check of the stock solution using a stability-indicating analytical method (see Experimental Protocols). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Review the storage and handling procedures of the compound and its solutions. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 3. Adjust the chromatographic method to ensure separation of the parent compound from all degradation products. |
| Discoloration of the solid compound or solutions. | Likely due to oxidation or photodegradation. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere and protected from light. 3. When preparing solutions, minimize exposure to air and light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
1. Materials:
-
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
Analyze all samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized to separate 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Off-Target Effects of Amitifadine in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Amitifadine (also known as EB-1010 or DOV-21,947) in neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Amitifadine?
Amitifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI).[1][2] Its primary on-target effect is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1]
Q2: What are the known binding affinities and potencies of Amitifadine for its primary targets?
The binding affinities (Ki) and inhibitory concentrations (IC50) of Amitifadine for the monoamine transporters have been characterized and are summarized in the table below.
Quantitative Data Summary
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Ki | 99 | [1] |
| IC50 | 12 | [1][3] | |
| Norepinephrine Transporter (NET) | Ki | 262 | [1] |
| IC50 | 23 | [1][3] | |
| Dopamine Transporter (DAT) | Ki | 213 | [1] |
| IC50 | 96 | [1][3] |
Q3: Are there any known off-target effects of Amitifadine?
Currently, there is limited publicly available information specifically detailing a broad off-target binding profile of Amitifadine at various receptors and ion channels. However, like many centrally acting agents, the possibility of off-target interactions should be considered. Structurally similar compounds and other triple reuptake inhibitors can sometimes exhibit activity at adrenergic, serotonergic, or dopaminergic receptors, or at ion channels. Researchers should be vigilant for unexpected effects in their neuronal culture systems that cannot be explained by SERT, NET, and DAT inhibition alone.
Troubleshooting Guides
Issue 1: Unexpected Changes in Neuronal Firing Patterns Observed in Multi-Electrode Array (MEA) Recordings.
Question: I'm using a multi-electrode array (MEA) to assess the effect of Amitifadine on spontaneous neuronal network activity. I expected to see a general increase in network excitability due to enhanced monoaminergic signaling. However, I'm observing a biphasic response (initial suppression followed by hyperactivity) or changes in burst characteristics that are inconsistent with a simple increase in neurotransmitter levels. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Concentration-Dependent Off-Target Effects: High concentrations of a compound are more likely to engage lower-affinity off-target receptors or ion channels.
-
Troubleshooting: Perform a detailed dose-response curve. Do the unexpected effects only appear at higher concentrations? Compare the effective concentrations for these off-target effects with the IC50 values for SERT, NET, and DAT to determine if there is a therapeutic window.
-
-
Interaction with Voltage-Gated Ion Channels: Off-target modulation of voltage-gated sodium, potassium, or calcium channels can directly alter neuronal excitability, firing patterns, and burst dynamics.
-
Troubleshooting: To investigate potential ion channel modulation, consider performing patch-clamp electrophysiology experiments. This will allow for the direct measurement of specific ion channel currents in the presence of Amitifadine.
-
-
Homeostatic Plasticity: Prolonged exposure to increased monoamine levels can induce compensatory changes in receptor expression and signaling pathways in the neuronal culture, leading to complex network adaptations over time.
-
Troubleshooting: Conduct time-course experiments to distinguish acute pharmacological effects from longer-term adaptive changes. Analyze data at various time points after Amitifadine application.
-
Issue 2: Inconsistent or Unexpected Results in Calcium Imaging Assays.
Question: I am using a calcium imaging assay to measure neuronal activity in response to Amitifadine. I'm seeing changes in intracellular calcium dynamics that don't correlate with the expected increase in synaptic activity. For instance, I'm observing prolonged calcium plateaus or spontaneous, asynchronous calcium transients in specific neuronal populations. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target G-Protein Coupled Receptor (GPCR) Activation: Amitifadine could be directly activating or inhibiting GPCRs that couple to intracellular calcium signaling pathways (e.g., Gq-coupled receptors that activate phospholipase C and lead to IP3-mediated calcium release from intracellular stores).
-
Troubleshooting: Pre-treat your neuronal cultures with antagonists for common off-target GPCRs (e.g., adrenergic, serotonergic, or muscarinic receptors) before applying Amitifadine. If the unexpected calcium response is blocked, this would suggest an off-target GPCR interaction.
-
-
Modulation of Calcium Channels: Direct interaction with voltage-gated calcium channels or ligand-gated ion channels with calcium permeability could lead to altered calcium influx.
-
Troubleshooting: Use specific blockers for different types of calcium channels (e.g., L-type, N-type, T-type) to see if the anomalous calcium signals are diminished. Patch-clamp experiments can provide more definitive evidence for direct channel modulation.
-
-
Effects on Glial Cells: Astrocytes and other glial cells express various neurotransmitter receptors and can exhibit calcium waves. Amitifadine's effects on glial signaling could indirectly influence neuronal activity.
-
Troubleshooting: Use cell-type-specific markers in your imaging experiments to differentiate neuronal and glial calcium signals. Consider experiments in neuron-glia co-cultures versus purified neuronal cultures to dissect the contribution of glial cells.
-
Experimental Protocols
1. Multi-Electrode Array (MEA) Analysis of Neuronal Network Activity
-
Objective: To assess the functional effects of Amitifadine on spontaneous and evoked electrical activity in cultured neuronal networks.
-
Methodology:
-
Cell Culture: Plate primary neurons or iPSC-derived neurons on MEA plates and culture until mature, stable networks are formed.
-
Baseline Recording: Record spontaneous network activity for a sufficient period to establish a stable baseline. Key parameters to measure include mean firing rate, burst rate, burst duration, and network synchrony.
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Compound Application: Apply Amitifadine at various concentrations to the cultures.
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Post-Dose Recording: Record network activity at multiple time points after compound addition.
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Data Analysis: Analyze the recorded data to quantify changes in the aforementioned neuronal network parameters.
-
2. Calcium Imaging of Neuronal Activity
-
Objective: To visualize and quantify changes in intracellular calcium concentrations in response to Amitifadine as a proxy for neuronal activity.
-
Methodology:
-
Cell Culture and Dye Loading: Culture neurons on glass-bottom plates. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).
-
Baseline Imaging: Acquire baseline fluorescence images to establish the resting calcium levels and any spontaneous activity.
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Compound Application: Perfuse Amitifadine into the imaging chamber.
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Time-Lapse Imaging: Acquire a time-series of fluorescence images to capture the dynamics of intracellular calcium changes.
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Data Analysis: Analyze the image series to measure changes in fluorescence intensity over time (ΔF/F0), which reflects changes in intracellular calcium. Quantify parameters such as the frequency, amplitude, and duration of calcium transients.
-
3. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effects of Amitifadine on the electrophysiological properties of individual neurons, including ion channel currents and membrane potential.
-
Methodology:
-
Cell Preparation: Use cultured neurons suitable for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Current-Clamp Recordings: Measure the resting membrane potential and firing properties (action potential threshold, frequency, and shape) before and after the application of Amitifadine.
-
Voltage-Clamp Recordings: Hold the neuron at specific membrane potentials to isolate and measure individual ion channel currents (e.g., voltage-gated sodium, potassium, and calcium currents) in the presence and absence of Amitifadine.
-
Data Analysis: Analyze the recorded currents and voltage traces to determine if Amitifadine modulates specific ion channels or alters intrinsic neuronal excitability.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: On-target vs. potential off-target mechanisms.
References
- 1. Amitifadine - Wikipedia [en.wikipedia.org]
- 2. Computational identification of the binding mechanism of a triple reuptake inhibitor amitifadine for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental design to reduce variability with DOV 216,303
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with DOV 216,303, with a focus on minimizing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is DOV 216,303 and what is its primary mechanism of action?
DOV 216,303 is a triple reuptake inhibitor (TRI).[1][2][3] This means it blocks the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3][4][5] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), DOV 216,303 increases the extracellular concentrations of these neurotransmitters, leading to enhanced serotonergic, adrenergic, and dopaminergic signaling.[2]
Q2: What are the reported in vitro potencies (IC50) of DOV 216,303?
DOV 216,303 has been shown to inhibit the uptake of norepinephrine, serotonin, and dopamine in human embryonic kidney (HEK 293) cells expressing the respective human recombinant transporters with the following IC50 values:
| Transporter | IC50 Value (nM) |
| Norepinephrine (NE) | ~20 |
| Serotonin (5-HT) | ~14 |
| Dopamine (DA) | ~78 |
| (Data sourced from multiple studies)[3][4] |
Q3: What is the solubility and stability of DOV 216,303?
DOV 216,303 is commercially available as a hydrochloride salt, [(+/-)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride], which generally confers good aqueous solubility.[3][4] For experimental use, it is crucial to consult the manufacturer's datasheet for specific solubility information in various solvents. To minimize variability, always prepare fresh solutions before each experiment and avoid repeated freeze-thaw cycles.
Q4: What are the key pharmacokinetic parameters of DOV 216,303?
In human studies, DOV 216,303 has been shown to be rapidly absorbed with a time to maximum plasma concentration (tmax) of 0.7-1.2 hours and a half-life (t1/2) of 3.3-4.4 hours.[6] Both the maximum concentration (Cmax) and the area under the curve (AUC) have been reported to be dose-proportional.[4][6] It is important to note that chronic administration may lead to pharmacokinetic adaptations, potentially resulting in lower brain and plasma concentrations compared to acute administration.[1]
Troubleshooting Guide
Q1: I am observing high variability in my behavioral study results after administering DOV 216,303. What could be the cause?
High variability in behavioral studies can stem from several factors:
-
Drug Administration:
-
Inconsistent Dosing: Ensure accurate and consistent dosing for all subjects. Use calibrated equipment and a standardized procedure for administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle Effects: The vehicle used to dissolve DOV 216,303 can have its own behavioral effects. Always include a vehicle-only control group to account for this.
-
Timing of Administration: Due to its rapid absorption and relatively short half-life, the timing of drug administration relative to behavioral testing is critical.[6] Establish and strictly adhere to a consistent timeline for all animals.
-
-
Animal-Specific Factors:
-
Metabolic Differences: Individual differences in drug metabolism can lead to varied plasma and brain concentrations of DOV 216,303. Consider using a larger sample size to mitigate the impact of individual metabolic variations.
-
Stress Levels: Stress can significantly impact neurotransmitter systems. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
-
-
Experimental Design:
-
Habituation: Ensure all animals are properly habituated to the testing environment to reduce novelty-induced stress and variability in baseline behavior.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unconscious bias in scoring or data collection.
-
Q2: My in vitro results with DOV 216,303 are not reproducible. What should I check?
Lack of reproducibility in in vitro experiments can often be traced back to issues with compound handling and experimental setup:
-
Solution Preparation:
-
Freshness: Always use freshly prepared solutions of DOV 216,303. Avoid using solutions that have been stored for extended periods, even if frozen.
-
Solubility: Ensure the compound is fully dissolved in the chosen solvent. Incomplete dissolution will lead to inaccurate concentrations.
-
pH of Media: Changes in the pH of the cell culture media can affect the charge and, consequently, the activity of the compound. Ensure the pH is consistent across all experimental conditions.
-
-
Cell-Based Assays:
-
Cell Line Stability: Use a stable cell line with consistent expression of the target transporters (SERT, NET, DAT). Passage number can affect transporter expression levels, so it is important to use cells within a defined passage range.
-
Incubation Time: The duration of drug incubation can influence the observed effect. Optimize and standardize the incubation time for your specific assay.
-
Assay Interference: Some components of the assay media or the detection system may interfere with DOV 216,303. Run appropriate controls to rule out any assay-specific artifacts.
-
Q3: I am seeing a blunted response to DOV 216,303 after chronic administration in my animal model. Why is this happening?
A blunted response to DOV 216,303 following chronic treatment has been reported and may be due to:[1]
-
Pharmacokinetic Adaptations: Studies have shown that chronic administration can lead to significantly lower brain and plasma concentrations of DOV 216,303 compared to acute administration.[1] This suggests that the body may adapt to the drug over time, leading to increased metabolism or clearance.
-
Pharmacodynamic Changes: Chronic exposure to a triple reuptake inhibitor can lead to adaptive changes in the monoaminergic systems, such as receptor desensitization or alterations in transporter expression. These neuroadaptive changes can result in a diminished response to the drug.
To investigate this, you could consider including pharmacokinetic analysis in your chronic studies to measure drug concentrations in plasma and brain tissue at different time points.
Experimental Protocols
Protocol: In Vivo Assessment of Antidepressant-like Activity of DOV 216,303 in the Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice, 8-10 weeks old. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
-
Drug Preparation: Prepare DOV 216,303 in a vehicle of 0.9% saline. A common dose for antidepressant-like effects is 20 mg/kg.[7] Prepare the solution fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (0.9% saline)
-
Group 2: DOV 216,303 (20 mg/kg)
-
-
Procedure:
-
Day 1 (Pre-swim): Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for 15 minutes. After 15 minutes, remove the mice, dry them, and return them to their home cages.
-
Day 2 (Test Day):
-
Administer either vehicle or DOV 216,303 via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Place the mice back into the swim cylinders.
-
Record the behavior for 6 minutes.
-
Score the last 4 minutes of the test for immobility (floating motionless or making only small movements to keep the head above water).
-
-
-
Data Analysis: Compare the duration of immobility between the vehicle and DOV 216,303 treated groups using an appropriate statistical test (e.g., Student's t-test). A significant reduction in immobility time in the DOV 216,303 group is indicative of an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of DOV 216,303 as a triple reuptake inhibitor.
Caption: General experimental workflow for studies involving DOV 216,303.
References
- 1. The potential and limitations of DOV 216,303 as a triple reuptake inhibitor for the treatment of major depression: a microdialysis study in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride in Locomotor Sensitization Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (also known as DOV 21,947, with its racemic form being DOV 216,303 or Amitifadine) in locomotor sensitization experiments.
Troubleshooting Guide
Question: We are not observing locomotor sensitization with 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride. What are the potential reasons?
Answer: Several factors could contribute to a lack of locomotor sensitization. Consider the following:
-
Dosage: Inadequate dosage is a common issue. While a specific dose-response curve for locomotor sensitization with this compound is not extensively published, studies with the racemic form (DOV 216,303) suggest that high doses are required to induce sensitization in mice.[1] It is recommended to perform a pilot study with a range of doses (e.g., 10, 20, and 40 mg/kg) to determine the optimal dose for your specific animal strain and experimental conditions.
-
Treatment Regimen: The frequency and duration of drug administration are critical. Sensitization typically develops with repeated, intermittent administration.[2][3] A daily injection for 5-7 days is a common starting point for psychostimulants.[4] Continuous exposure may lead to tolerance instead of sensitization.[5]
-
Animal Strain: Different mouse or rat strains can exhibit varying sensitivities to psychostimulants.[6] Ensure that the strain you are using is known to develop locomotor sensitization to dopamine-releasing or reuptake-inhibiting agents.
-
Habituation: Insufficient habituation to the testing environment can lead to high baseline activity and mask the sensitizing effects of the drug. Allow for at least 2-3 days of habituation to the locomotor activity chambers before starting the experiment.
-
Context-Dependency: Locomotor sensitization to many psychostimulants is context-dependent, meaning it is more strongly expressed in the environment where the drug was repeatedly administered.[7] Ensure that the drug administration and testing occur in the same distinct environment.
Question: We are observing high variability in locomotor activity between our subjects. How can we reduce this?
Answer: High variability can obscure statistically significant results. To minimize variability:
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the experimental room. Conduct experiments at the same time of day to account for circadian variations in activity.
-
Handling: Handle all animals consistently and gently to minimize stress-induced hyperactivity. Ensure all experimenters are trained in the same handling procedures.
-
Health Status: Ensure all animals are healthy and of a similar age and weight. Any underlying health issues can affect locomotor activity.
-
Acclimation: Allow sufficient time for animals to acclimate to the facility upon arrival and to the experimental room before each testing session.
-
Increase Sample Size: If variability remains high, increasing the number of animals per group can improve statistical power.
Question: Our animals are showing adverse effects or stereotyped behaviors at higher doses. What should we do?
Answer: 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride is a triple reuptake inhibitor, and high doses may lead to non-specific effects or stereotypy (repetitive, invariant behaviors), which can interfere with the measurement of locomotor activity.
-
Dose Reduction: If stereotyped behaviors (e.g., excessive sniffing, grooming, or circling) are observed, it is advisable to reduce the dose. Stereotypy can sometimes be misinterpreted as or interfere with locomotor counts depending on the activity monitoring system.
-
Behavioral Scoring: In addition to automated locomotor activity recording, it can be beneficial to manually score for stereotyped behaviors to differentiate them from true locomotor activity.
-
Pharmacokinetics: Consider the pharmacokinetic profile of the compound. A rapid peak in brain concentration could contribute to acute adverse effects. If possible, consider a different route of administration or a formulation that allows for a slower release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride?
A1: This compound is a triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key neurotransmitters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][8] Its ability to inhibit the dopamine transporter is the primary mechanism believed to underlie its potential to induce locomotor sensitization, a phenomenon heavily linked to the brain's dopamine system.[2][4]
Q2: What is locomotor sensitization, and why is it studied?
A2: Locomotor sensitization is a phenomenon where repeated, intermittent administration of a drug leads to a progressively enhanced locomotor response to a subsequent challenge with the same drug.[2] It is considered a behavioral proxy for the neuroplastic changes in the brain's reward pathways that are thought to underlie drug addiction and craving.[7][9]
Q3: How does the sensitizing effect of this compound compare to classic psychostimulants like cocaine?
A3: While both this compound and cocaine inhibit the dopamine transporter, the overall pharmacological profile is different. As a triple reuptake inhibitor, it also affects serotonin and norepinephrine systems, which can modulate its psychostimulant effects. One study showed that high doses of the racemic form, DOV 216,303, produced locomotor sensitization in mice.[1] However, the magnitude and characteristics of this sensitization compared to cocaine have not been extensively detailed in publicly available literature.
Q4: Can this compound be used to study cross-sensitization?
A4: Yes, it is theoretically possible to investigate cross-sensitization between 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride and other psychostimulants like cocaine or amphetamine.[4] This would involve sensitizing one group of animals to this compound and then challenging them with another drug (and vice versa) to see if the sensitizing effects transfer.
Q5: What are the key considerations for the experimental design of a locomotor sensitization study with this compound?
A5: Key considerations include:
-
Appropriate Controls: Always include a vehicle control group that receives saline or the vehicle solution on the same schedule as the drug-treated group.
-
Baseline Measurement: Record locomotor activity after a vehicle injection before the first drug administration to establish a baseline.
-
Sensitization Phase: Administer the drug or vehicle repeatedly over several days (e.g., 5-7 days).
-
Withdrawal Period: Include a drug-free period (e.g., 3-7 days) after the last injection in the sensitization phase before the challenge.
-
Challenge Phase: Administer a final challenge injection of the drug to all groups and measure locomotor activity to assess the expression of sensitization.
Quantitative Data Summary
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| DOV 216,303 (racemic form) | High doses | Mice | Produced locomotor sensitization. | [1] |
| DOV 216,303 (racemic form) | 5, 10, 20 | Rats (Olfactory Bulbectomy Model) | Chronic (14 days), but not acute, treatment with 20 mg/kg normalized hyperactivity. This study did not assess sensitization directly but provides data on locomotor effects. | [1] |
Experimental Protocols
Suggested Protocol for Locomotor Sensitization in Mice
This protocol is adapted from general procedures for psychostimulant-induced locomotor sensitization and should be optimized for your specific laboratory conditions and research question.
1. Animals and Housing:
-
Use adult male mice (e.g., C57BL/6J, 8-12 weeks old).
-
House animals in groups of 2-4 per cage in a temperature and humidity-controlled vivarium with a 12-h light/dark cycle. Provide food and water ad libitum.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. Apparatus:
-
Use standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track horizontal movement.
-
The environment should have consistent, low-level lighting and background white noise to minimize disturbances.
3. Experimental Procedure:
-
Habituation (Days 1-3):
-
Handle each mouse for 1-2 minutes daily.
-
On each habituation day, place the mice in the locomotor activity chambers for 60 minutes to allow them to acclimate to the testing environment.
-
-
Baseline Activity (Day 4):
-
Administer a vehicle injection (e.g., saline, i.p.) to all mice.
-
Immediately place them in the locomotor activity chambers and record their activity for 60 minutes.
-
-
Sensitization Phase (Days 5-11):
-
Divide the mice into two groups: Vehicle Control and Drug-Treated.
-
Administer the vehicle or 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (e.g., 20 mg/kg, i.p.) once daily for 7 days.
-
Immediately after each injection, place the mice in the activity chambers and record locomotor activity for 60 minutes.
-
-
Withdrawal Period (Days 12-15):
-
Leave the animals undisturbed in their home cages.
-
-
Challenge Day (Day 16):
-
Administer a challenge dose of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (e.g., 20 mg/kg, i.p.) to all mice (both the vehicle-pretreated and drug-pretreated groups).
-
Immediately place them in the locomotor activity chambers and record activity for 60 minutes.
-
4. Data Analysis:
-
Locomotor activity is typically quantified as the total distance traveled (in cm) or the number of beam breaks.
-
Compare the locomotor response on the first day of drug administration (Day 5) to the last day (Day 11) within the drug-treated group to assess the development of sensitization.
-
On the challenge day (Day 16), compare the locomotor response of the vehicle-pretreated group to the drug-pretreated group. A significantly greater response in the drug-pretreated group indicates the expression of locomotor sensitization.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA, t-test) for data analysis.
Visualization
References
- 1. The triple monoaminergic reuptake inhibitor DOV 216,303 has antidepressant effects in the rat olfactory bulbectomy model and lacks sexual side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization-based risk for substance abuse in vulnerable individuals with ADHD: Review and re-examination of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Psychoactive drug - Wikipedia [en.wikipedia.org]
- 6. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice [mdpi.com]
- 7. Psychostimulant-Induced Behavioral Sensitization Depends on Nicotinic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOV 216,303 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of DOV 216,303.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of DOV 216,303 in our preclinical oral dosing studies. What could be the cause?
A1: Low and variable plasma concentrations following oral administration often point to issues with the drug's solubility and/or permeability. Although DOV 216,303 is reported to be rapidly absorbed, its overall bioavailability may be limited by poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal (GI) tract. Variability can be exacerbated by physiological factors such as GI pH and motility.
Q2: What are the key pharmacokinetic parameters of DOV 216,303 that we should consider as a baseline?
A2: A study in humans reported the following pharmacokinetic profile for DOV 216,303.[1] These values can serve as a reference point for your experiments.
| Parameter | Value | Description |
| Time to Maximum Plasma Concentration (tmax) | 0.7 - 1.2 hours | Indicates rapid absorption from the GI tract. |
| Plasma Half-life (t1/2) | 3.3 - 4.4 hours | Represents the time taken for the plasma concentration to reduce by half. |
| Maximum Plasma Concentration (Cmax) | Dose-proportional | The peak plasma concentration increases proportionally with the administered dose. |
| Area Under the Curve (AUC) | Dose-proportional | The total drug exposure increases proportionally with the administered dose. |
Q3: What initial formulation strategies can we explore to improve the oral bioavailability of DOV 216,303?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[2][3][4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder to improve dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble, high-energy amorphous form.
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to bypass the dissolution step.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with enhanced solubility.
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles for our initial DOV 216,303 formulation.
Potential Cause: Poor wetting and agglomeration of the drug powder in the dissolution medium.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[4]
-
Action: Employ techniques like air-jet milling to reduce the particle size of DOV 216,303 to the 2-5 µm range.
-
Verification: Characterize the particle size distribution using laser diffraction before and after micronization.
-
-
Inclusion of Surfactants: Surfactants can improve the wettability of the drug powder.[4]
-
Action: Incorporate a low concentration (e.g., 0.1-1.0%) of a pharmaceutically acceptable surfactant, such as sodium lauryl sulfate (SLS) or Tween 80, into your formulation.
-
Verification: Perform dissolution testing on the surfactant-containing formulation and compare the results to the original formulation.
-
Issue 2: Bioavailability of DOV 216,303 did not significantly improve after micronization.
Potential Cause: The dissolution is still the rate-limiting step, or the compound may have permeability issues.
Troubleshooting Steps:
-
Develop an Amorphous Solid Dispersion (ASD): Converting the crystalline form of DOV 216,303 to a more soluble amorphous state can significantly enhance dissolution.[2][3][7]
-
Action: Create a solid dispersion of DOV 216,303 with a hydrophilic polymer (e.g., PVP, HPMC). See the detailed protocol below.
-
Verification: Use X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion. Conduct comparative dissolution studies against the crystalline form.
-
-
Formulate a Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation can help to maintain the drug in a solubilized state in the GI tract.[2][4][5]
-
Action: Dissolve DOV 216,303 in a mixture of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium, spontaneously form a fine oil-in-water emulsion.
-
Verification: Characterize the droplet size of the resulting emulsion upon dilution. Perform in vitro lipolysis studies to predict in vivo behavior.
-
Experimental Protocols
Protocol 1: Preparation of a DOV 216,303 Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of DOV 216,303 with polyvinylpyrrolidone (PVP) to enhance its aqueous solubility and dissolution rate.
Materials:
-
DOV 216,303
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent)
-
Deionized water
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Methodology:
-
Determine the optimal ratio of DOV 216,303 to PVP (e.g., start with 1:1, 1:2, and 1:4 w/w ratios).
-
Completely dissolve both DOV 216,303 and PVP in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film to obtain the amorphous solid dispersion powder.
-
Characterize the resulting powder for its amorphous nature (XRPD), drug content (HPLC), and dissolution properties (USP apparatus II).
Signaling Pathway
DOV 216,303 is a triple reuptake inhibitor, meaning it blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
References
- 1. DOV 216,303, a "triple" reuptake inhibitor: safety, tolerability, and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of DOV 216,303 and Other Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical performance of DOV 216,303 and other notable triple reuptake inhibitors (TRIs). The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for neuropsychiatric disorders.
Introduction to Triple Reuptake Inhibitors
Triple reuptake inhibitors (TRIs) are a class of antidepressant drugs that function by blocking the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular concentrations of these monoamines in the synaptic cleft, thereby enhancing neurotransmission.[1] This broad-spectrum mechanism of action has been hypothesized to offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target a narrower range of neurotransmitters.[2]
Quantitative Comparison of In Vitro Potency
The in vitro potency of TRIs is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of DOV 216,303 and other selected TRIs for the human serotonin, norepinephrine, and dopamine transporters. Lower values indicate higher potency.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| DOV 216,303 | - | - | - | 14[3][4] | 20[3][4] | 78[3][4] |
| Amitifadine (DOV 21,947) | - | - | - | 12[3] | 23[3] | 96[3] |
| Bicifadine (DOV 220,075) | - | - | - | 117[5] | 55[5] | 910[5] |
| Tesofensine (NS2330) | - | - | - | 11[6] | 3[6] | 8[6] |
| PRC200-SS | 2.3[7] | 0.63[7] | 18[7] | 2.1[7] | 1.5[7] | 61[7] |
| JNJ-7925476 | 0.9 | - | 5.2 | - | 16.6 | - |
Signaling Pathway of Triple Reuptake Inhibitors
The primary mechanism of action for TRIs is the blockade of monoamine reuptake transporters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing their signaling to postsynaptic receptors.
Caption: Mechanism of action of a triple reuptake inhibitor.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.
1. Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-labeled inhibitors for determining non-specific binding (e.g., citalopram, desipramine, GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known selective inhibitor for the respective transporter is added instead of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay in Synaptosomes
This protocol describes a method for measuring the inhibitory effect of a test compound on the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
1. Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer buffer.
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Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
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Test compounds at various concentrations.
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Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909, desipramine, citalopram).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Synaptosome Preparation: Dissect the desired brain region in ice-cold sucrose buffer. Homogenize the tissue and centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.[8][9]
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or a selective uptake inhibitor (for non-specific uptake) at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by non-linear regression analysis.
Experimental Workflow for TRI Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel triple reuptake inhibitor.
Caption: A typical workflow for the evaluation of a new TRI.
Clinical Trial Outcomes and Performance
The ultimate measure of a drug's utility is its performance in clinical trials. Here is a summary of the clinical development status and outcomes for DOV 216,303 and other selected TRIs.
-
DOV 216,303: In a Phase II study, DOV 216,303 demonstrated a reduction in Hamilton Depression Rating Scale (HAM-D) scores comparable to the SSRI citalopram.[4] However, the development of DOV 216,303 was discontinued.
-
Amitifadine (DOV 21,947): An initial Phase II study showed that amitifadine was superior to placebo in reducing scores on the Montgomery-Åsberg Depression Rating Scale (MADRS).[1] However, a subsequent Phase IIb/IIIa trial (the TRIADE study) did not meet its primary endpoint, as amitifadine did not show a statistically significant difference from placebo.[10][11] It was suggested that the doses used in the TRIADE study may have been too low.[10][11]
-
Bicifadine (DOV 220,075): Developed primarily as an analgesic, bicifadine underwent Phase III trials for chronic low back pain. While initial data from a futility analysis was positive, a pivotal trial ultimately failed to meet its primary endpoint, showing no significant difference from a high placebo response.[3][4]
-
NS-2359 (GSK372475): The development of this compound was discontinued after Phase II trials for major depressive disorder showed it to be neither efficacious nor well-tolerated.[5]
-
Liafensine (BMS-820836): The development program for liafensine was also terminated following Phase II clinical studies.
Concluding Remarks
The development of triple reuptake inhibitors has been met with significant challenges. While the preclinical data for many of these compounds, including DOV 216,303, were promising, translating this into clinical efficacy has proven difficult. The clinical trial failures of several TRIs highlight the complexities of treating major depressive disorder and the difficulty in predicting clinical outcomes from in vitro and animal models. Despite these setbacks, the rationale for developing broad-spectrum antidepressants remains, and the data presented in this guide can inform the design and development of future generations of these compounds. The detailed in vitro potency data and experimental methodologies provide a valuable baseline for comparative studies and the development of novel chemical entities with improved clinical performance.
References
- 1. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. DOV Pharmaceutical Announces Positive Futility Analysis For Pivotal Phase III Trial Of Bicifadine In Chronic Low Back Pain & Long Term Safety & Efficacy Trial Of Bicifadine Continues To Yield Encouraging Data - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]
- 11. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]
Comparative Analysis of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride for Antidepressant Efficacy
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of the preclinical antidepressant effects of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, a compound also known as DOV 21,947 or Amitifadine. Its performance is evaluated against other established antidepressant classes, supported by experimental data from key behavioral assays.
Introduction to the Compound
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 21,947) is a novel psychoactive compound investigated for its potential as an antidepressant.[1] It is distinguished by its unique mechanism of action as a "triple reuptake inhibitor" (TRI), simultaneously targeting the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] This multi-target approach is hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to traditional antidepressants that modulate fewer neurotransmitter systems.[3][4]
Mechanism of Action: Triple Reuptake Inhibition
DOV 21,947 functions by blocking the presynaptic transporters responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[2] This inhibition leads to an increased concentration and prolonged activity of these key monoamines in the synapse, which are critically involved in mood regulation.[3] In vitro studies using human embryonic kidney (HEK) 293 cells expressing recombinant human transporters have demonstrated its potency, with IC50 values of 12 nM for serotonin, 23 nM for norepinephrine, and 96 nM for dopamine reuptake inhibition.[5] This profile suggests a preferential, though balanced, action across the three major monoamine systems implicated in the pathophysiology of depression.[5][6]
The engagement of the dopamine transporter, in addition to serotonin and norepinephrine transporters, is a key differentiator from more common antidepressant classes like SSRIs and SNRIs.[7][8] This dopaminergic activity may contribute to improvements in symptoms such as anhedonia (the inability to feel pleasure), which are often less responsive to purely serotonergic or noradrenergic agents.[4]
Preclinical Efficacy Data
The antidepressant potential of DOV 21,947 has been evaluated in standard preclinical models of depression, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for antidepressant activity by measuring the duration of immobility, a behavioral proxy for despair.[9][10][11]
Comparative Performance in Behavioral Assays
The following tables summarize the performance of DOV 21,947 in comparison to a Selective Serotonin Reuptake Inhibitor (SSRI), Fluoxetine, and a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), Bupropion.
Table 1: Forced Swim Test (FST) - Rodent
| Compound | Class | Species | Dose (mg/kg) | Route | Change in Immobility Time | Reference |
| DOV 21,947 | TRI | Rat | 5 (MED) | Oral | Significantly Reduced | [5] |
| Fluoxetine | SSRI | Rat | 10 | i.p. | Significantly Reduced | [10][12] |
| Desipramine | TCA | Rat | 25 | i.p. | Significantly Reduced | [10] |
MED: Minimum Effective Dose; i.p.: Intraperitoneal
Table 2: Tail Suspension Test (TST) - Mouse
| Compound | Class | Species | Dose (mg/kg) | Route | Change in Immobility Time | Reference |
| DOV 21,947 | TRI | Mouse | 5 (MED) | Oral | Dose-dependent Reduction | [5] |
| Bupropion | NDRI | Mouse | Varies | - | Decreased | [13] |
| Paroxetine | SSRI | Mouse | 0.5+ | - | Decreased | [13] |
MED: Minimum Effective Dose
Data indicates that DOV 21,947 demonstrates antidepressant-like effects in both the FST and TST at a minimum effective oral dose of 5 mg/kg.[5] Notably, these effects were observed in the absence of significant increases in general motor activity at doses up to 20 mg/kg, suggesting that the reduction in immobility is not due to a general stimulant effect.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key behavioral tests cited.
Forced Swim Test (FST) Protocol
The FST is a widely used rodent behavioral test to assess antidepressant efficacy.[14][15]
-
Apparatus: A transparent cylindrical tank (e.g., 50 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.[11][16]
-
Procedure: The animal is gently placed into the water-filled cylinder.[16] The total test duration is typically 6 minutes.[11]
-
Data Acquisition: The session is often video-recorded for later analysis. The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the state where the animal ceases struggling and remains floating, making only small movements necessary to keep its head above water.[15]
-
Analysis: A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.[15]
Tail Suspension Test (TST) Protocol
The TST is another common behavioral test, validated for mice, to screen for potential antidepressant drugs.[9][17][18]
-
Apparatus: A suspension box or elevated bar is used, often with dividers to prevent mice from observing each other.[9]
-
Procedure: A piece of adhesive tape is attached to the mouse's tail (approximately 1-2 cm from the tip), and the mouse is suspended by the tail from the bar.[19] The test duration is 6 minutes.[9]
-
Data Acquisition: The session is recorded, and the total time the animal remains immobile is quantified.[20] Immobility is characterized by the absence of any limb or body movement, except for those caused by respiration.[19]
-
Analysis: Antidepressant compounds are expected to decrease the total duration of immobility.[20]
Comparative Framework of Antidepressant Mechanisms
The therapeutic profile of DOV 21,947 is best understood in the context of other major antidepressant classes.
Conclusion
Preclinical data strongly support the antidepressant-like effects of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (DOV 21,947). Its efficacy in reducing immobility in the Forced Swim Test and Tail Suspension Test is comparable to established antidepressants. The compound's unique triple reuptake inhibition mechanism, particularly its action on the dopamine transporter, distinguishes it from SSRIs and SNRIs and suggests a potential for a differentiated therapeutic profile. Further research is warranted to fully elucidate its clinical potential, including its efficacy on specific depressive symptom clusters like anhedonia and its long-term safety profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational identification of the binding mechanism of a triple reuptake inhibitor amitifadine for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Major Depressive Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Video: The Tail Suspension Test [jove.com]
- 10. criver.com [criver.com]
- 11. Video: The Mouse Forced Swim Test [jove.com]
- 12. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primo.bgu.ac.il [primo.bgu.ac.il]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Amitifadine's Neurotransmitter Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotransmitter receptor binding profile of Amitifadine (formerly DOV-21,947, EB-1010), a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with other relevant triple reuptake inhibitors. The data presented is intended to offer insights into Amitifadine's selectivity and potential for off-target effects.
Comparative Binding Affinities of Triple Reuptake Inhibitors
Amitifadine is a triple reuptake inhibitor that primarily targets the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] Its affinity for these transporters is compared with other triple reuptake inhibitors, Centanafadine (EB-1020) and Bicifadine, in the table below. The data are presented as inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), which are key indicators of a drug's potency at its target. Lower values indicate higher affinity and potency.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Amitifadine | 99[1] | 262[1] | 213[1] | 12[1] | 23 | 96[2] |
| Centanafadine | - | - | - | 83 | 6 | 38 |
| Bicifadine | - | - | - | 117 | 55 | 910 |
Off-Target Receptor Binding Profile of Amitifadine
A comprehensive screening of Amitifadine against a broad panel of off-target neurotransmitter receptors (e.g., adrenergic, histaminergic, muscarinic) was not publicly available in the reviewed literature. While Amitifadine is characterized as a serotonin-preferring triple reuptake inhibitor, the lack of extensive cross-reactivity data limits a complete assessment of its potential for side effects mediated by other receptors.[2] Limited information suggests that like other triple reuptake inhibitors, Amitifadine is designed to minimize blockade of histaminergic, cholinergic, and alpha-adrenergic receptors to improve tolerability.
Experimental Protocols
Radioligand Binding Assay
The binding affinities of Amitifadine and comparator compounds for neurotransmitter transporters and other receptors are typically determined using radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of drug-receptor interactions.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Amitifadine) for a specific receptor or transporter.
Materials:
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR-12935 for DAT).
-
Cell Membranes: Preparations from cells or tissues expressing the target receptor.
-
Test Compound: Unlabeled drug (e.g., Amitifadine) at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
A Head-to-Head Comparison of Amitifadine and Bupropion for CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Amitifadine and bupropion, two centrally-acting monoamine reuptake inhibitors. By examining their distinct pharmacological profiles, supported by experimental data and methodologies, this document aims to inform preclinical and clinical research strategies.
Comparative Mechanism of Action and Receptor Binding
Both Amitifadine and bupropion are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs). Their primary mechanism involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain.[1][2][3] However, a key distinction lies in Amitifadine's additional activity at the serotonin transporter (SERT), classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor.[4][5]
Bupropion's effects on dopamine are considered weak, and it functions as a non-competitive antagonist of nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.[6][7][8] In contrast, Amitifadine is a serotonin-preferring triple reuptake inhibitor.[5][9]
Figure 1: Comparative Mechanisms of Action
Data Presentation: Transporter Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) and reuptake inhibition (IC50, nM) for Amitifadine and bupropion. Lower values indicate greater potency.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | DA Uptake (IC50, nM) | NE Uptake (IC50, nM) | 5-HT Uptake (IC50, nM) |
| Amitifadine | 213[4] | 262[4] | 99[4] | 96[10] | 23[10] | 12[10] |
| Bupropion | ~500 | ~2000 | >10,000[6][8] | - | - | - |
Note: Comprehensive IC50 data for bupropion's metabolites, which are significantly active, are more clinically relevant but vary across studies. Bupropion itself is a relatively weak inhibitor.[8][11]
Experimental Protocols: Receptor Binding Assays
Quantitative binding affinity data is crucial for characterizing novel compounds. The values presented above are typically derived from radioligand binding assays.
Methodology: Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (e.g., Amitifadine) by quantifying its ability to displace a radiolabeled ligand of known high affinity from its target receptor or transporter.
-
Preparation of Source Material: Membranes are prepared from cells (e.g., HEK-293) stably expressing the human transporter protein (hDAT, hNET, or hSERT) or from homogenized brain tissue (e.g., rat striatum for DAT).[12][13]
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration over glass fiber filters. The filters trap the membranes and the bound radioligand.[14]
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Figure 2: Workflow for a Radioligand Competition Binding Assay
Clinical Development and Efficacy
Bupropion is a widely approved medication for major depressive disorder (MDD), seasonal affective disorder (SAD), and smoking cessation.[15] Its efficacy in MDD is comparable to other first-line antidepressants like SSRIs.[6] It is often favored for patients experiencing fatigue, hypersomnia, or sexual dysfunction with other antidepressants.[6][7]
Amitifadine was under development for MDD. However, in a Phase IIb/IIIa clinical trial, it failed to demonstrate superior efficacy compared to placebo, leading to the discontinuation of its development for this indication in 2017.[4] It was suggested that the dosage used in the trial may have been insufficient.[4]
| Parameter | Amitifadine | Bupropion |
| Development Status (MDD) | Discontinued (Failed Phase IIb/IIIa trial)[4] | Approved and widely prescribed[15] |
| Primary Indication(s) | Investigational (alcoholism, smoking withdrawal)[4] | MDD, SAD, Smoking Cessation[15] |
| Common Adverse Events | Nausea, dizziness, headache[4] | Dry mouth, insomnia, nausea, tremor, anxiety[6][16] |
| Serious Adverse Events | Data limited | Seizure (dose-dependent), hypertension[6][16][17] |
Downstream Signaling Pathways
The therapeutic effects of both agents are believed to stem from neuroadaptive changes resulting from chronically elevated synaptic levels of norepinephrine and dopamine.[18][19] Increased binding of these neurotransmitters to postsynaptic receptors initiates intracellular signaling cascades.
Figure 3: Monoaminergic Signaling Pathway to Therapeutic Response
These pathways, involving second messengers like cyclic AMP (cAMP) and transcription factors like cAMP response element-binding protein (CREB), are thought to regulate gene expression related to neurogenesis, synaptogenesis, and neuronal survival, ultimately counteracting the neurobiological deficits associated with depression.[19]
Summary and Implications for R&D
Amitifadine and bupropion, while both targeting DAT and NET, represent divergent pharmacological profiles and clinical trajectories.
-
Pharmacological Distinction: Amitifadine's potent, balanced triple reuptake inhibition contrasts with bupropion's weaker, more NET-selective profile and unique nAChR antagonism.
-
Clinical Outcome: Bupropion is an established therapeutic agent, whereas Amitifadine failed to demonstrate efficacy for MDD in late-stage trials, highlighting the challenge of translating a broad pharmacological profile into clinical success.
For drug development professionals, this comparison underscores several key points. The failure of Amitifadine, despite its theoretically advantageous mechanism, suggests that simple triple reuptake inhibition may not confer superior antidepressant efficacy, or that achieving the correct transporter occupancy ratio in vivo is critical and challenging. Bupropion's success, despite its weak DAT inhibition, points to the complex interplay of its metabolites and multiple mechanisms (e.g., nAChR antagonism) in its overall clinical effect. Future research could focus on optimizing the DAT/NET/SERT inhibition ratios or exploring novel combinations that leverage bupropion's established, albeit complex, mode of action.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Amitifadine - Wikipedia [en.wikipedia.org]
- 5. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 6. Bupropion - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. mdpi.com [mdpi.com]
In Vivo Validation of DOV 216,303: A Comparative Analysis of Target Engagement
For Immediate Release
This guide provides a comprehensive comparison of the in vivo target engagement of DOV 216,303, a triple reuptake inhibitor (TRI), with other monoamine reuptake inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel antidepressant candidates.
DOV 216,303 is a novel compound that inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), three key neurotransmitters implicated in the pathophysiology of major depressive disorder.[1][2] This guide summarizes key preclinical data demonstrating its in vivo efficacy and compares its performance with other selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other TRIs.
Comparative Efficacy in Preclinical Models
The in vivo antidepressant-like activity of DOV 216,303 has been evaluated in established rodent models of depression.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. The test measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound Class | Compound | Species | Dose | % Reduction in Immobility Time | Reference |
| TRI | DOV 216,303 | Mouse | 10 mg/kg | ~50% | [1][2] |
| TRI | Tesofensine | Rat | 2.0 mg/kg | Significant reduction (qualitative) | |
| SNRI | Duloxetine | Rat | 10 mg/kg | Significant reduction (qualitative) | |
| SSRI | Citalopram | Rat | 20 mg/kg | Significant reduction (qualitative) | [2] |
Quantitative data for Tesofensine, Duloxetine, and Citalopram in the FST from directly comparable studies were not available in the public domain.
Reversal of Tetrabenazine-Induced Ptosis
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines, leading to behavioral depression and ptosis (eyelid drooping) in rodents. The ability of a compound to reverse this ptosis is considered a predictive indicator of antidepressant activity. DOV 216,303 has been shown to be effective in this model.[1][2]
Specific quantitative data on the dose-dependent reversal of ptosis by DOV 216,303 and comparators were not available in the reviewed literature.
In Vivo Target Engagement: Microdialysis Studies
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. Studies in olfactory bulbectomized (OBX) rats, a well-validated animal model of depression, have demonstrated that DOV 216,303 effectively engages its targets in the prefrontal cortex, a brain region critically involved in mood regulation.[3]
Acute administration of DOV 216,303 resulted in a significant and dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex of both sham and OBX rats.[3]
| Neurotransmitter | Brain Region | Treatment | % Increase from Baseline | Reference |
| Serotonin (5-HT) | Prefrontal Cortex | DOV 216,303 (acute) | ~250% | [3] |
| Norepinephrine (NE) | Prefrontal Cortex | DOV 216,303 (acute) | ~200% | [3] |
| Dopamine (DA) | Prefrontal Cortex | DOV 216,303 (acute) | ~150% | [3] |
Chronic administration of DOV 216,303 also led to sustained increases in the extracellular levels of all three monoamines in the prefrontal cortex.[3]
Signaling Pathways and Experimental Workflows
The mechanism of action of DOV 216,303 and the experimental workflows for its in vivo validation can be visualized through the following diagrams.
Caption: Mechanism of action of DOV 216,303.
Caption: In vivo validation workflow for DOV 216,303.
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated video tracking system. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Drug Administration: DOV 216,303 or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
In Vivo Microdialysis (Rat)
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the medial prefrontal cortex.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of DOV 216,303.
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Conclusion
The preclinical in vivo data strongly support the target engagement of DOV 216,303 as a triple reuptake inhibitor. In validated animal models of depression, DOV 216,303 demonstrates significant antidepressant-like activity. Furthermore, in vivo microdialysis studies confirm its ability to increase extracellular levels of serotonin, norepinephrine, and dopamine in a key brain region associated with mood regulation. These findings, in comparison with other monoamine reuptake inhibitors, highlight the potential of DOV 216,303 as a novel therapeutic agent for the treatment of major depressive disorder. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The putative antidepressant DOV 216,303, a triple reuptake inhibitor, increases monoamine release in the prefrontal cortex of olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Meta-Analysis of 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride and Alternative Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for the triple reuptake inhibitor (TRI) 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride, commonly known as DOV 216,303. The document objectively compares its performance with other notable TRIs, including JZAD-IV-22 and bicifadine, by presenting supporting experimental data from various in vitro and in vivo studies. Detailed methodologies for key experiments are provided to allow for critical evaluation and replication of the findings.
Mechanism of Action: Triple Reuptake Inhibition
DOV 216,303 and its comparators exert their pharmacological effects by inhibiting the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), these compounds increase the extracellular concentrations of these neurotransmitters, which is believed to be the underlying mechanism for their antidepressant and other central nervous system effects.[1][2]
In Vitro Transporter Inhibition Profile
The in vitro potency of DOV 216,303 and its alternatives at the human serotonin, norepinephrine, and dopamine transporters is a key indicator of their pharmacological activity. The following table summarizes the available IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |
| DOV 216,303 | 14 | 20 | 78 | [1][2] |
| Amitifadine (DOV 21,947) | 12 | 23 | 96 | [1] |
| JZAD-IV-22 | Approx. equal potency across all three transporters | Approx. equal potency across all three transporters | Approx. equal potency across all three transporters | [3] |
| Bicifadine | ~2x less potent than for NET | Most potent | ~17x less potent than for NET | [4] |
Note: Lower IC50 values indicate higher potency.
Preclinical In Vivo Efficacy
The antidepressant-like effects of these compounds have been evaluated in various animal models, including the mouse forced swim test and the reversal of tetrabenazine-induced ptosis.
Mouse Forced Swim Test
This is a widely used behavioral test to screen for antidepressant-like activity. A reduction in the duration of immobility is indicative of an antidepressant effect.
| Compound | Dosing (mg/kg, i.p.) | % Reduction in Immobility | Reference |
| DOV 216,303 | 15, 30, 60 | Dose-dependent decrease | [3] |
| JZAD-IV-22 | 15, 30, 60 | Dose-dependent decrease | [3] |
Reversal of Tetrabenazine-Induced Ptosis
Tetrabenazine depletes monoamines, leading to symptoms like ptosis (eyelid drooping). The ability of a compound to reverse this effect suggests a monoamine-restoring action. DOV 216,303 has been shown to be active in this model.[1][2]
Comparative In Vivo Neurochemistry
In vivo microdialysis studies in mice have been conducted to compare the effects of DOV 216,303 and JZAD-IV-22 on extracellular neurotransmitter levels in the prefrontal cortex.
| Compound | Dosing (mg/kg, i.p.) | Effect on Extracellular Levels | Reference |
| DOV 216,303 | 15, 30, 60 | Dose-dependent increase in DA, NE, and 5-HT | [3] |
| JZAD-IV-22 | 15, 30, 60 | Dose-dependent increase in DA, NE, and 5-HT | [3] |
Experimental Protocols
In Vitro Monoamine Transporter Uptake Assay
Objective: To determine the in vitro potency of a compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the recombinant human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are used.[1][2]
-
Radioligands: Radiolabeled substrates for each transporter are used, such as [³H]5-HT for SERT, [³H]NE for hNET, and [³H]DA for hDAT.[1][2]
-
Assay Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
The cells are washed with a buffer solution.
-
Various concentrations of the test compound are pre-incubated with the cells.
-
The radiolabeled substrate is then added to initiate the uptake reaction.
-
After a specific incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated using non-linear regression analysis.
Mouse Forced Swim Test
Objective: To assess the antidepressant-like activity of a compound in mice.
Methodology:
-
Animals: Male mice (e.g., C57BL/6J or BALB/cJ strains) are typically used.[3] They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Mice are administered the test compound or vehicle via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 30 or 60 minutes).
-
Each mouse is individually placed in the cylinder of water for a 6-minute session.
-
The session is typically videotaped for later analysis.
-
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) during the last 4 minutes of the 6-minute session is scored by a trained observer who is blind to the treatment conditions. A statistically significant decrease in immobility time compared to the vehicle-treated group is considered an antidepressant-like effect.
Comparative Summary
The following diagram illustrates the logical relationship in comparing these triple reuptake inhibitors based on their preclinical profiles.
References
Unveiling the Pharmacokinetic Profile of Oral DOV 216,303: A Guide for Researchers
While a direct comparison of different formulations of the triple reuptake inhibitor DOV 216,303 is not possible due to the absence of publicly available data on alternative delivery systems, this guide provides a comprehensive overview of the pharmacokinetic profile of the oral capsule formulation. The information presented here, including key pharmacokinetic parameters, experimental methodologies, and the underlying mechanism of action, is intended to support researchers, scientists, and drug development professionals in their understanding of this investigational compound.
Pharmacokinetic Data of Oral DOV 216,303
Clinical studies involving single and multiple oral doses of DOV 216,303 in capsule form have demonstrated that the compound is rapidly absorbed. The pharmacokinetic profile is characterized by dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC), indicating predictable exposure with increasing doses.
| Parameter | Value | Population | Dosing Regimen | Source |
| Time to Maximum Plasma Concentration (tmax) | 0.7 - 1.2 hours | Humans | Single oral doses (5 mg to 150 mg) | [1] |
| Elimination Half-life (t1/2) | 3.3 - 4.4 hours | Humans | Single oral doses (5 mg to 150 mg) | [1] |
| Dose Proportionality (Cmax and AUC) | Dose-proportional | Humans | Single oral doses (5 mg to 150 mg) | [1] |
| Accumulation (Cmax and AUCτ) | No remarkable difference between day 1 and day 10 | Humans | Multiple oral doses (50 mg, 75 mg, or 100 mg daily for 10 days) | [1] |
Experimental Protocols
The pharmacokinetic data presented above were derived from a clinical trial with the following key methodological aspects:
Study Design: A single- and multiple-dose study in human subjects.[1]
Administration:
-
Single-Dose Phase: Subjects received single oral doses of 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, or 150 mg of DOV 216,303 or a placebo.[1]
-
Multiple-Dose Phase: Subjects received total daily doses of 50 mg, 75 mg, or 100 mg of DOV 216,303 or a placebo for 10 consecutive days.[1]
Sample Collection: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of DOV 216,303.
Analytical Method: Plasma concentrations of DOV 216,303 were quantified using a validated analytical method.
Mechanism of Action: Signaling Pathway
DOV 216,303 is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting their respective transporters—SERT, NET, and DAT—DOV 216,303 increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action of DOV 216,303.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, similar to the one conducted for DOV 216,303.
Caption: Workflow of a clinical pharmacokinetic study.
References
Safety Operating Guide
3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride proper disposal procedures
Document ID: EHS-CHEM-DISP-2025-10-28-001 Revision: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guidance is for informational purposes only. All personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal. Procedures can vary significantly based on location.
Hazard Identification and Safety Summary
Before handling, it is crucial to understand the hazards associated with this compound and its class. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals indicate it should be handled as a hazardous substance.
The primary hazards are associated with its nature as a chlorinated organic compound. Such compounds are often persistent in the environment and can be toxic.[1][2] Disposal requires methods that ensure complete destruction to prevent environmental contamination.[1]
The table below summarizes the necessary personal protective equipment (PPE) and general hazard information based on analogous compounds.
| Category | Specification | Rationale and Reference |
| GHS Pictograms (Anticipated) |
| Based on similar compounds, may be harmful if swallowed, cause skin/eye irritation, and may cause respiratory irritation.[3][4][5] |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent contact with eyes.[4][6] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Gloves must be inspected prior to use. Wash hands after handling.[6] |
| Skin/Body Protection | Laboratory coat; fire/flame resistant and impervious clothing. | To prevent skin contact.[4][6] |
| Handling Environment | Well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors.[3][6] |
Detailed Disposal Protocol
The following step-by-step methodology must be followed to ensure the safe disposal of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride. The primary disposal route for chlorinated organic compounds is incineration by a licensed hazardous waste contractor.[1][7]
Step 1: Waste Segregation
-
DO NOT dispose of this chemical down the drain or in regular trash.[2] Chlorinated organic compounds are persistent and must be kept out of wastewater systems.[2]
-
This waste must be segregated as "Halogenated Organic Waste." [8]
-
Do not mix with non-halogenated solvents or other waste streams to avoid complicating the disposal process.[8]
Step 2: Containerization
-
Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition, free of leaks or external contamination.[9]
-
The label must clearly state "Hazardous Waste - Halogenated Organic" and list the chemical name: "1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride."
-
If the chemical is in a solution, identify the solvent on the label as well.
Step 3: Handling Residual and Empty Containers
-
For trace amounts of residue in lab ware, dissolve the material in a small amount of a suitable solvent (e.g., acetone, ethanol).[9]
-
Collect this solvent rinseate and dispose of it in the "Halogenated Organic Waste" container.[9]
-
An empty, decontaminated container can be disposed of according to institutional policy, which may include triple-rinsing (with the rinseate collected as hazardous waste) before disposal or recycling.
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area has appropriate secondary containment to manage potential spills.
-
Keep incompatible chemicals separate to prevent dangerous reactions.[2]
Step 5: Final Disposal
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
The disposal company will transport the waste for appropriate treatment, which for highly chlorinated residues is typically high-temperature incineration.[1] This method ensures the complete destruction of the compound into gaseous byproducts that can be scrubbed before release.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride. The following procedures are based on best practices for handling related chemical compounds and should be implemented to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
Signal Word: Warning
Potential Hazard Statements:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
-
Harmful if inhaled.
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.[3][4]
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use.[5][6] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[5][7] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[6][8] | To shield the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[5] | To prevent inhalation of irritant dust or vapors.[1] |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is critical to ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[9] Prepare the work area in a well-ventilated space, preferably within a chemical fume hood.[5]
-
Weighing and Transfer: Handle the compound as a solid to minimize dust formation. Use non-sparking tools for transfers.[5]
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] The compound should be stored under an inert atmosphere at room temperature.
Spill and Disposal Plan
Prompt and appropriate action is necessary in the event of a spill.
| Action | Procedure |
| Spill Containment | For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1] Prevent the chemical from entering drains or waterways.[5] |
| Decontamination | Clean the spill area thoroughly with an appropriate solvent and then with soap and water. |
| Waste Disposal | Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations.[1][10] This may involve incineration in a licensed facility.[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride from receipt to disposal.
References
- 1. aksci.com [aksci.com]
- 2. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemscene.com [chemscene.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
